4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol
Description
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Properties
Molecular Formula |
C6H4ClF3N2O2 |
|---|---|
Molecular Weight |
228.55 g/mol |
IUPAC Name |
4-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-5-4(13)3(11)2(1-12-5)14-6(8,9)10/h1,13H,(H2,11,12) |
InChI Key |
UGUQEMQVCQENDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)O)N)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Fluorine Frontier: Engineering Potency via Trifluoromethoxy Pyridines
The following technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug designers. It prioritizes actionable data, mechanistic reasoning, and reproducible protocols over general textbook definitions.
Executive Summary
In the optimization of lead compounds, the trifluoromethoxy (-OCF
This guide details the Structure-Activity Relationship (SAR) of trifluoromethoxy pyridines, focusing on their utility in lowering basicity without abolishing H-bond acceptance and their ability to enforce orthogonal conformational biases that maximize ligand-target shape complementarity.
Physicochemical Profiling: The "Why"
To deploy trifluoromethoxy pyridines effectively, one must understand how they deviate from standard pyridine substitutions.
The "Orthogonal" Conformation
Unlike the methoxy (-OCH
-
Mechanism: This twist is driven by the anomeric effect (n
hyperconjugation) and steric repulsion between the large fluorine atoms and ortho-hydrogens (or ring nitrogens). -
SAR Implication: This creates a "3D" electronic cloud perpendicular to the ring, potentially filling hydrophobic pockets that planar substituents cannot access.
Comparative Metrics
The following table contrasts the -OCF
| Parameter | Pyridine (H) | 3-Methoxy Pyridine | 3-CF | 3-OCF |
| Hansch | 0.00 | -0.02 | +0.88 | +1.04 |
| Hammett | 0.00 | -0.27 (Donor) | +0.54 (EWG) | +0.35 (EWG) |
| pKa (Conj. Acid) | 5.2 | ~4.8 | ~2.8 | ~3.2 - 3.5 * |
| Metabolic Liability | High (Oxidation) | High (O-dealkylation) | Low | Very Low |
| Conformation | Planar | Planar | Rotating | Orthogonal |
*Note: The -OCF
SAR Decision Logic & Design Strategy
When should you incorporate a trifluoromethoxy pyridine? Use the following logic flow to determine applicability.
Visualization: The SAR Decision Matrix
Caption: Decision logic for transitioning from standard pyridine substitutions to trifluoromethoxy analogs based on metabolic and conformational needs.
Positional SAR
-
2-Position (Ortho to N):
-
Effect: Sterically crowds the nitrogen lone pair.
-
Utility: Reduces N-oxidation potential; lowers pKa significantly due to proximity (inductive effect).
-
Challenge: Synthetic access is difficult via direct C-H functionalization; usually requires building blocks (e.g., from 2-hydroxypyridines).
-
-
3-Position (Meta to N):
-
Effect:The "Sweet Spot." Minimal steric clash with the nitrogen lone pair allows for H-bonding interactions.
-
Utility: Ideal for modulating basicity while maintaining the pharmacophore.
-
-
4-Position (Para to N):
-
Effect: Max separation.
-
Utility: Used when the pyridine nitrogen is a critical binding element and electronic withdrawal needs to be minimized compared to ortho/meta placement.
-
Synthetic Accessibility: The Enabler
Historically, -OCF
Protocol: Silver-Mediated C-H Trifluoromethoxylation
This protocol is adapted from recent advances in oxidative trifluoromethoxylation (e.g., Tang et al. and Ritter et al. methodologies).[1][2][3][4][5][6] It allows for the late-stage functionalization of pyridines.
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Reagent: AgOCF
(prepared ex-situ or generated in-situ from AgF + TFBen) or commercially available radical sources. -
Oxidant: K
S O (2.0 equiv) -
Solvent: Acetone/Water biphasic system or DCM depending on the specific radical source.
-
Catalyst: AgNO
(10-20 mol%)
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve the pyridine substrate in the solvent mixture (0.1 M).
-
Activation: Add the silver catalyst (AgNO
) and the oxidant (K S O ). -
Reagent Addition: Add the trifluoromethoxylation reagent (e.g., TFBen or pre-complexed Ag-OCF
) under N atmosphere. -
Reaction: Stir at 40–60°C for 12–24 hours. Note: Evolution of gas may occur; ensure proper venting.
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc (3x). -
Purification: The -OCF
group significantly increases R on silica gel (non-polar). Elute with Hexane/EtOAc gradients.[1]
Visualization: Synthetic Pathway
Caption: Simplified mechanistic flow for Silver-mediated oxidative trifluoromethoxylation of pyridine cores.
Experimental Validation Protocols
To validate the SAR impact of the new analog, the following assays are mandatory.
Lipophilicity (LogD) Determination
Because -OCF
-
Method: Shake-flask method (n-octanol/PBS pH 7.4) or HPLC retention time correlation.
-
Target: Confirm
LogD +1.0 vs the unsubstituted pyridine.
pKa Determination (Titration)
Crucial for predicting solubility and lysosomal trapping.
-
Method: Potentiometric titration using a Sirius T3 or equivalent.
-
Expectation: The 3-OCF
analog should show a pKa depression of ~1.5 to 2.0 units relative to the parent pyridine, but remain 0.5 units higher than the 3-CF analog.
Future Outlook
The field is moving toward enantioselective trifluoromethoxylation of chiral pyridine derivatives (e.g., tetrahydropyridines). Furthermore, the use of photoredox catalysis (Ir/Ru) to generate
References
-
Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent." Chemical Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Tang, P., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Phenols." Angewandte Chemie International Edition. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Ngai, M. Y., et al. (2016). "Access to OCF3-containing molecules via silver-mediated trifluoromethoxylation." Accounts of Chemical Research. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Harnessing the Trifluoromethoxy Group: A Guide to Modulating Lipophilicity and Metabolic Stability in Pyridine-Based Drug Candidates
An In-Depth Technical Guide:
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of creating effective and safe therapeutics.[1][2] The pyridine ring is a ubiquitous and privileged structure in pharmaceuticals, but its metabolic liabilities can often hinder development. The introduction of fluorine-containing groups is a well-established strategy to overcome these challenges.[3][4] This guide provides an in-depth exploration of the trifluoromethoxy (OCF3) group as a powerful tool for enhancing the drug-like properties of pyridine-based compounds, focusing specifically on its impact on lipophilicity and metabolic stability.
The Unique Character of the Trifluoromethoxy (OCF3) Group
While the trifluoromethyl (CF3) group is more prevalent in approved drugs, the trifluoromethoxy (OCF3) group offers a unique and compelling set of physicochemical properties that are increasingly drawing attention in drug design.[1][4][5] Understanding these properties is crucial to leveraging its full potential.
-
Electronic and Steric Profile: The OCF3 group is one of the most electronegative and electron-withdrawing substituents used in medicinal chemistry.[6][7] Unlike the CF3 group, the oxygen atom in the OCF3 moiety allows for a subtle interplay of inductive and resonance effects.[8] Structurally, the OCF3 group often adopts an orthogonal orientation to the plane of the aromatic ring, which can be beneficial for establishing unique binding interactions within a target protein.[6]
-
Lipophilicity Enhancement: Lipophilicity, a critical factor for cell membrane permeability and oral bioavailability, is significantly increased by the OCF3 group.[8][9] It is considered one of the most lipophilic substituents, with a Hansch hydrophobicity parameter (π) of +1.04.[2][6][9] This value is notably higher than that of the more common trifluoromethyl group (π = +0.88), making the OCF3 group a more potent modulator of lipophilicity.[5][6][9]
-
Inherent Metabolic Stability: The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry.[4][5] This inherent strength makes the OCF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[8] By replacing a metabolically labile group (like a methoxy group) with an OCF3 group, chemists can effectively block a metabolic "hotspot," thereby increasing the compound's half-life and bioavailability.[5][8]
Diagram 1: Key Physicochemical Properties of the OCF3 Group
Caption: Physicochemical contributions of the OCF3 group in medicinal chemistry.
Quantitative Data: Lipophilicity of Fluorinated Groups
The choice of a fluorinated substituent has a direct and quantifiable impact on a molecule's lipophilicity. The Hansch-Leo parameter (π) provides a standardized measure of a substituent's contribution to a molecule's partition coefficient.
| Substituent | Hansch-Leo Parameter (πₓ) | Reference |
| -OCF₃ | +1.04 | [6][9] |
| -SCF₃ | +1.44 | [6][9] |
| -SF₅ | +1.23 | [6][9] |
| -CF₃ | +0.88 | [5][6][9] |
| -OCH₃ | -0.02 | [6][9] |
Causality Insight: The data clearly demonstrates that the OCF3 group is a significantly more powerful lipophilicity enhancer than both the methoxy (-OCH3) group it often replaces and the widely used trifluoromethyl (-CF3) group. This allows medicinal chemists to fine-tune logP values to optimize membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) profiles.[2][8]
Experimental Protocol: Assessing Lipophilicity via Shake-Flask (logP)
To experimentally validate the lipophilicity of a novel OCF3-substituted pyridine, the "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient (logP).[10][11]
Self-Validation Principle: This protocol is self-validating through the use of pre-saturated solvents and replicate measurements, which ensures that the equilibrium state is accurately reached and measured, minimizing variability.
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of 1-octanol and purified water (or a relevant buffer, e.g., PBS pH 7.4 for logD determination) in a large separatory funnel.
-
Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours at a constant temperature (e.g., 25°C).
-
Carefully separate the two layers. The water is now saturated with octanol, and the octanol is saturated with water. This step is critical to prevent volume changes during the actual experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of the OCF3-substituted pyridine in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).
-
-
Partitioning Experiment (n=3 replicates):
-
In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 2 mL).
-
Add a precise volume of the pre-saturated 1-octanol (e.g., 2 mL).
-
Spike a small volume of the compound stock solution into the vial to achieve a final concentration where the compound is detectable in both phases (e.g., 10-50 µM). The volume of the spiking solvent should be minimal (<1%) to avoid affecting the properties of the octanol/water system.
-
Cap the vials tightly and shake vigorously on an orbital shaker for 1-3 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase and an aliquot from the 1-octanol phase.
-
Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the respective solvent.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Compound]octanol / [Compound]aqueous
-
-
The logP is the base-10 logarithm of this value:
-
logP = log10(P)
-
-
Experimental Protocol: In Vitro Metabolic Stability Assay
The primary advantage of the OCF3 group is its ability to enhance metabolic stability. This is experimentally verified using in vitro models, most commonly liver microsomes, which are rich in CYP enzymes responsible for Phase I metabolism.[12][13]
Self-Validation Principle: The protocol's integrity is ensured by including positive and negative controls. A rapidly metabolized compound (e.g., Verapamil, Testosterone) validates enzyme activity, while a control incubation without the NADPH cofactor confirms that degradation is enzyme-dependent.
Diagram 2: Workflow for In Vitro Microsomal Stability Assay
Caption: Step-by-step workflow for determining metabolic stability.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a working solution of the OCF3-substituted pyridine in a buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final concentration in the incubation is typically 0.5-1.0 µM.
-
Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in cold buffer. The final concentration in the incubation is typically 0.5 mg/mL.
-
NADPH Regeneration System: Prepare a solution of the NADPH cofactor. This is required to initiate the enzymatic reaction. A common final concentration is 1 mM.
-
-
Incubation Procedure:
-
In a 96-well plate, add the buffer, the test compound, and the diluted liver microsomes.
-
Include a "-NADPH" control well for each compound, where buffer is added instead of the NADPH solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "-NADPH" controls). This is your T=0 time point for quenching.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the designated wells by adding a "stop solution," typically 2-3 volumes of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Slope = -k
-
-
The metabolic half-life (t1/2) is calculated from the rate constant:
-
t1/2 = 0.693 / k
-
-
The in vitro intrinsic clearance (CLint) is then calculated, normalizing for the amount of microsomal protein used:
-
CLint (µL/min/mg) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
-
-
Causality Insight: A long half-life and low intrinsic clearance value for an OCF3-substituted pyridine, especially when compared to its non-fluorinated or methoxy-substituted analog, provides direct evidence of enhanced metabolic stability.[12] The electron-withdrawing nature of the OCF3 group deactivates the pyridine ring towards oxidative attack by CYP enzymes, while the high strength of the C-F bonds prevents direct metabolism of the substituent itself.[4][6]
Conclusion
The strategic incorporation of a trifluoromethoxy (OCF3) group into a pyridine scaffold is a highly effective strategy for medicinal chemists aiming to overcome common drug development hurdles. This substituent provides a dual benefit: it significantly increases lipophilicity to improve membrane permeability and bioavailability, while simultaneously blocking common sites of metabolism to enhance compound stability and half-life.[5][8] By understanding the unique properties of the OCF3 group and employing robust, self-validating experimental protocols to quantify its effects on lipophilicity and metabolic stability, researchers can design more potent, selective, and durable drug candidates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). Molecules, 30(14), 3009.
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.).
- Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144.
- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). National Institutes of Health.
- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024). Freie Universität Berlin.
- Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration | Request PDF. (2021). ResearchGate.
- New synthetic approaches toward OCF3-containing compounds. (n.d.). Royal Society of Chemistry.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (n.d.). ACS Publications.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (n.d.). RSC Publishing.
- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. (n.d.). ResearchGate.
- Metabolic Stability Assay. (n.d.). Creative Biolabs.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.
- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). ResearchGate.
- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed.
- Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (n.d.). PMC.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Publications.
- Calculated logP values for investigated compounds. (n.d.). ResearchGate.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Novel Fluorinated Pyridine Scaffolds: Synthetic Access and Physicochemical Modulation in Drug Discovery
[1]
Executive Summary
The pyridine ring is a privileged structure in medicinal chemistry, present in over 15% of all FDA-approved drugs. However, its susceptibility to oxidative metabolism (particularly at the C2 and C6 positions) and its high basicity often limit its pharmacokinetic (PK) utility. The strategic incorporation of fluorine into the pyridine scaffold offers a solution: it modulates basicity (
This technical guide details the design rationale, modern synthetic access (specifically late-stage C-H functionalization), and application of novel fluorinated pyridine scaffolds. It moves beyond traditional Balz-Schiemann reactions, focusing on radical and transition-metal-catalyzed methodologies that allow for the rapid diversification of drug-like heterocycles.
The Physicochemical Rationale: The "Fluorine Effect"[2][3]
The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is an electronic overhaul of the scaffold.
Basicity Modulation ( )
Pyridine is a weak base (
-
Permeability: Reducing the percentage of ionized drug at physiological pH (7.4) to improve membrane permeability.
-
hERG Toxicity: High basicity is often correlated with hERG channel binding; lowering
can mitigate cardiotoxicity.
Metabolic Stability
The C2 and C6 positions of pyridine are prone to oxidation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) and aldehyde oxidase. Replacing a C-H bond (bond energy ~99 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic pathway.
Data Summary: Fluorine Positioning Effects
The following table illustrates how the position of the fluorine atom drastically alters the electronic landscape of the scaffold.
| Scaffold | Dipole Moment (D) | Metabolic Liability | |
| Pyridine | 5.23 | 2.2 | High (C2/C6 oxidation) |
| 2-Fluoropyridine | -0.44 | 3.1 | Low (Blocked C2) |
| 3-Fluoropyridine | 2.97 | 2.0 | Moderate (C2/C6 open) |
| 2,6-Difluoropyridine | -2.80 | 3.5 | Very Low (Fully blocked) |
| 3-Trifluoromethylpyridine | 2.60 | 2.6 | Low (Steric/Electronic protection) |
Insight: Note the dramatic drop in basicity for 2-fluoropyridine. This scaffold is essentially non-basic at physiological pH, behaving more like a neutral arene than a typical amine.
Synthetic Methodologies: A Decision Matrix
Traditional methods like the Halex reaction (Halogen Exchange) require high temperatures and electron-deficient substrates. Modern drug discovery demands milder, more tolerant methods.
Synthetic Decision Tree
The following diagram outlines the selection logic for synthesizing fluorinated pyridines based on substrate electronics and available functional handles.
Figure 1: Strategic decision matrix for selecting the optimal fluorination methodology based on substrate electronics and functionalization.
Emerging Scaffolds & Case Studies
The -Pyridine Scaffold
Often termed "Super-Trifluoromethyl," the pentafluorosulfanyl (
-
Lipophilicity:
is significantly more lipophilic than ( ). -
Application: Used to fill hydrophobic pockets in kinase inhibitors where a
group provides insufficient steric occlusion.
Thiofluoroalkyl Pyridines
Recent work has highlighted 2-(thiofluoroalkyl)pyridines as potent scaffolds. The introduction of fluorine into the thioalkyl chain (e.g.,
Case Study: Late-Stage Fluorination of Vismodegib
Vismodegib (Erivedge), a Hedgehog pathway inhibitor, contains a chloro-pyridine moiety.
-
Challenge: The metabolic stability of the pyridine ring needed improvement during lead optimization.
-
Solution: Application of Ag(II)-mediated fluorination allowed researchers to directly install fluorine at the C2 position of the pyridine ring in the presence of the complex amide side chain. This demonstrated that modern fluorination protocols tolerate sensitive functionality (amides, sulfones) typical of late-stage drug candidates.
Detailed Experimental Protocol: Ag(II)-Mediated C-H Fluorination
This protocol is based on the breakthrough methodology by Fier and Hartwig (Science, 2013). It allows for the direct, site-selective conversion of Pyridine C-H to C-F bonds under mild conditions, utilizing Silver(II) Fluoride (
Mechanistic Insight
Unlike electrophilic fluorination (using
Figure 2: Mechanistic pathway of AgF2-mediated C2-selective fluorination.
Protocol Steps
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent:
(Silver(II) Fluoride) (3.0 equiv) -
Solvent: Acetonitrile (
) (anhydrous) -
Standard: Trifluorotoluene (for
NMR yield determination)
Procedure:
-
Preparation (Glovebox/Inert Atmosphere):
is highly hygroscopic and water-sensitive. Weigh (3.0 mmol) in a nitrogen-filled glovebox. -
Reaction Assembly: Add the pyridine substrate (1.0 mmol) to a dry vial containing the
. -
Solvent Addition: Add anhydrous
(10 mL) to the vial. The mixture will turn dark brown/black immediately. -
Stirring: Seal the vial and stir vigorously at ambient temperature (20-25°C).
-
Note: Unlike Halex reactions, this does not require heating.
-
-
Monitoring: Monitor the reaction by taking aliquots for
NMR. The reaction is typically complete within 1 to 4 hours.-
Endpoint: Disappearance of the
suspension and formation of a grey precipitate.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with saturated aqueous
solution (to remove residual silver salts and HF). -
Filter through a pad of Celite to remove solid silver residues.
-
-
Purification: Concentrate the organic layer and purify via silica gel flash chromatography.
Safety Warning:
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Dunbar, N. A., et al. (2017).[1] Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.[1] Organic Letters, 19(16), 4311–4314. [Link]
-
Kee, C. W., et al. (2024).[2] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Organic Chemistry (via PMC). [Link]
Technical Guide: CAS Number Search & Chemical Space Navigation for Amino-Chloro-Trifluoromethoxy Pyridines
This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes actionable search strategies, validated chemical data, and synthesis logic over generic descriptions.
Part 1: Executive Summary & Chemical Significance
The amino-chloro-trifluoromethoxy pyridine scaffold represents a high-value, "privileged" structural motif in modern drug discovery.[1] While trifluoromethyl (-CF
-
Lipophilicity Modulation: The -OCF
group is significantly more lipophilic ( ) than -CF ( ), enhancing membrane permeability.[1] -
Conformational Flexibility: Unlike the rigid -CF
, the ether linkage in -OCF allows for unique binding conformations in enzyme pockets (e.g., kinase inhibitors). -
Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the substituted position.
The Challenge: Unlike their -CF
Part 2: Validated CAS Registry & Key Isomers
The following table aggregates verified CAS numbers for the core scaffolds and available isomers. Note that many specific amino-chloro isomers are derived from the parent chloro-trifluoromethoxy blocks.[1]
Table 1: Core Scaffolds & Identified Isomers
| Compound Class | Chemical Name | CAS Number | Molecular Weight | Key Application |
| Parent Scaffold | 2-Chloro-5-(trifluoromethoxy)pyridine | 1206972-45-3 | 197.54 | Primary building block for Suzuki couplings.[1][2] |
| Amino-Chloro | 4-Amino-6-chloro-5-(trifluoromethoxy)pyridine-2-sulfonyl chloride | 1805941-25-6 | 311.07 | Advanced intermediate for sulfonamide synthesis.[1] |
| Complex Analog | 3-Amino-5-chloro-6-methoxy-2-(trifluoromethoxy)pyridine | 1804523-12-3 | N/A | Multi-functionalized core for kinase inhibition.[1] |
| -CF3 Analog | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 117519-09-2 | 196.56 | Included for reference (often confused with -OCF3).[1] |
| -CF3 Analog | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | 196.56 | Common bioisostere benchmark.[1] |
Critical Note: If the exact amino-chloro-trifluoromethoxy isomer (e.g., 2-amino-3-chloro-5-trifluoromethoxy) yields zero results, you must search for the nitro precursor or the des-amino parent.[1]
Part 3: Advanced Search Methodology
Standard text searches often fail due to IUPAC naming variations (e.g., "pyridinamine" vs. "aminopyridine"). Use the following logic for databases like SciFinderⁿ, Reaxys, or PubChem.
Search Logic Diagram (DOT Visualization)
Caption: Logical workflow for retrieving scarce halogenated pyridine intermediates.
Query Construction Protocol
-
SMILES String Generation:
-
Draw your specific isomer in ChemDraw.
-
Copy as SMILES.
-
Example (2-amino-3-chloro-5-trifluoromethoxy):Nc1nc(OC(F)(F)F)cnc1Cl (Hypothetical structure for search).[1]
-
-
Substructure Query (Smarts):
-
Do not fix the Amino (-NH2) position if the exact match fails.
-
Query: Pyridine core + Substituent 1: -OCF3 + Substituent 2: -Cl + Substituent 3: -NH2 (or -NO2).
-
-
InChIKey Search:
-
Generate the InChIKey (e.g., via ChemDrawJS).
-
Paste into Google Scholar or Patent databases (Espacenet) to find "hidden" mentions in supporting information.
-
Part 4: Synthesis & Validation Protocols
Since many specific isomers are not commercially available, they must be synthesized from the parent 2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3) .[1]
Retrosynthetic Pathway
The introduction of the amino group is best achieved via Nitration followed by Reduction , or Nucleophilic Aromatic Substitution (SnAr) if a leaving group is present.
Caption: Proposed synthetic route from commercially available building block to amino-derivative.
Experimental Protocol: Nitration of Halogenated Pyridine
Note: This is a generalized protocol adapted for electron-deficient pyridines.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve substrate in
at 0°C. -
Step 2: Add fuming
dropwise, maintaining temp < 10°C. -
Step 3: Warm to 60°C and stir for 4 hours (monitor by TLC/LCMS).
-
Step 4: Pour onto crushed ice; extract with DCM.
-
-
Validation (Self-Validating System):
-
LCMS: Look for M+45 mass shift (Introduction of -NO2).
-
1H NMR: Loss of one aromatic proton signal; remaining signals should show desheilding due to nitro group.
-
Part 5: References & Grounding
-
PubChem Compound Summary: 2-Chloro-5-(trifluoromethoxy)pyridine. National Library of Medicine. Link[1]
-
ChemicalBook Registry: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine. Link
-
Journal of Medicinal Chemistry: The Role of Fluorine in Drug Discovery. (General reference for -OCF3 lipophilicity data).
-
ChemScene Building Blocks: Catalog Entry for CAS 1206972-45-3. Link
-
Sigma-Aldrich: Search results for Amino-chloro-trifluoromethylpyridine. Link
Disclaimer: Synthesis of fluorinated pyridines involves hazardous reagents (HF precursors, nitrating agents). All protocols should be performed in a fume hood by trained personnel.
Sources
Technical Guide: Electronic Structure & Application Logic of 4-Amino-3-Hydroxy Pyridine Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the electronic properties, reactivity profiles, and drug development potential of 4-amino-3-hydroxy pyridine (4-AHP) derivatives. Unlike simple pyridine systems, the 4-AHP scaffold presents a unique "push-pull" electronic environment due to the ortho-positioning of strong electron-donating groups (hydroxyl and amino) on an electron-deficient aromatic ring. This guide synthesizes Density Functional Theory (DFT) methodologies, spectroscopic validation, and chelation logic to serve as a handbook for medicinal chemists and materials scientists.
Part 1: Molecular Architecture & Electronic Fundamentals
The Ortho-Effect and Intramolecular Hydrogen Bonding
The defining feature of 4-AHP derivatives is the proximity of the 3-hydroxyl (-OH) and 4-amino (-NH₂) groups. This structural arrangement facilitates a robust intramolecular hydrogen bond (IMHB) .
-
Electronic Consequence: The IMHB locks the substituents into a planar conformation, maximizing orbital overlap with the pyridine
-system. -
Tautomeric Equilibria: While 4-hydroxypyridine typically favors the keto (pyridone) tautomer, the presence of the 4-amino group in 4-AHP stabilizes the aromatic enol-amino form through resonance donation. However, in polar protic solvents, a zwitterionic character can emerge.
Frontier Molecular Orbitals (FMO)
The reactivity of 4-AHP is dictated by its Frontier Molecular Orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the nitrogen of the 4-amino group and the oxygen of the 3-hydroxyl group. High energy indicates susceptibility to electrophilic attack and oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring carbons.
-
Band Gap: The HOMO-LUMO gap is significantly narrower than unsubstituted pyridine, leading to red-shifted UV-Vis absorption and enhanced polarizability.
Diagram: Tautomeric & Protonation Logic
The following diagram illustrates the equilibrium states and the stabilizing intramolecular interaction.
Figure 1: Tautomeric and protonation equilibria of 4-AHP. The neutral form is stabilized by intramolecular H-bonding (N-H...O), while high dielectric solvents may favor charge separation.
Part 2: Spectroscopic & Electrochemical Profiling
Quantitative Electronic Parameters
The following table summarizes typical electronic parameters derived from B3LYP/6-31G(d,p) level DFT calculations and experimental correlations for 4-AHP derivatives.
| Parameter | Typical Value | Physical Significance |
| Dipole Moment ( | 3.5 - 4.8 Debye | High polarity; excellent solubility in DMSO/MeOH. |
| HOMO Energy | -5.2 to -5.6 eV | Good nucleophile; susceptible to oxidative metabolism. |
| LUMO Energy | -0.8 to -1.2 eV | Resistance to reduction; stable in ambient conditions. |
| pKa (Ring N) | 9.1 ± 0.3 | Highly basic due to 4-amino resonance donation (vs Pyridine pKa 5.2). |
| pKa (3-OH) | 9.8 ± 0.5 | Acidity attenuated by IMHB with amino group. |
Spectroscopic Signatures[1]
-
UV-Vis: Expect a characteristic bathochromic shift (red shift) compared to pyridine.
-
(
) - (Charge Transfer band, solvent dependent).
-
(
-
NMR (
H):-
Ring Protons: Upfield shift (shielding) at positions 2 and 6 due to electron donation from substituents.
-
Exchangeable Protons: The -OH and -NH₂ signals are often broad and solvent-dependent. The -OH proton may appear downfield (>10 ppm) if involved in a strong hydrogen bond.
-
Part 3: Reactivity & Chelation Logic
The N,O-Chelation Mode
4-AHP derivatives function as bidentate ligands, mimicking the coordination geometry of maltol or hydroxypyridinones. This is critical for:
-
Metallodrug Design: Binding Fe(III), Zn(II), or Cu(II).
-
Mechanism: The 3-hydroxyl oxygen (deprotonated) and the 4-amino nitrogen (or ring nitrogen in isomeric forms) form a stable 5-membered chelate ring.
Diagram: Computational Workflow
This workflow ensures self-validating theoretical predictions for new derivatives.
Figure 2: Standardized computational workflow for predicting electronic properties of 4-AHP derivatives.
Part 4: Experimental Protocols
Synthesis of 4-Amino-3-Hydroxy Pyridine
Note: This protocol assumes starting from 3-hydroxypyridine.
-
Nitration:
-
Dissolve 3-hydroxypyridine in conc.
. -
Add fuming
dropwise at 0°C. -
Isolate 2-nitro-3-hydroxypyridine (major) and 4-nitro-3-hydroxypyridine (minor/requires separation). Note: Direct nitration often favors position 2. Alternative route: Start with 4-nitro-3-hydroxypyridine N-oxide.
-
-
Reduction:
-
Suspend nitro compound in EtOH.
-
Add Pd/C (10% w/w) and hydrazine hydrate (or
gas). -
Reflux for 4 hours. Filter catalyst.
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Validation: Mass Spec (
) and NMR.
-
Electrochemical Band Gap Measurement
-
Setup: Cyclic Voltammetry (CV) using a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile. -
Calculation:
Part 5: Drug Discovery Case Studies
Kinase Inhibition
The 4-AHP scaffold serves as a bioisostere for the adenine ring in ATP.
-
Mechanism: The N1 and 4-amino group form a "H-bond acceptor-donor" motif that mimics the hinge-binding region of kinases.
-
Advantage: The 3-OH group can form additional water-mediated bridges or direct interactions with gatekeeper residues (e.g., Threonine), improving selectivity profiles compared to bare aminopyridines.
Siderophore Mimicry (Antimicrobial)
Derivatives of 4-AHP are explored as "Trojan Horse" antibiotics.
-
Concept: The molecule chelates iron (
) in the extracellular space. -
Uptake: Bacteria actively transport the iron complex via siderophore receptors.
-
Action: Once inside, the drug is released or the complex itself generates reactive oxygen species (ROS) via redox cycling.
References
-
Tautomerism and Electronic Structure
-
DFT Methodologies for Pyridines
- Vural, H., et al. (2019). "DFT investigation of the electronic structure and nonlinear optic properties of 3-amino-4-(Boc-amino)pyridine." Indian Journal of Physics.
-
Synthesis and Chelation
-
Dehkordi, L. S., et al. (2008). "Basic 3-hydroxypyridin-4-ones: potential antimalarial agents."[3] European Journal of Medicinal Chemistry.
-
-
pKa Determination Studies
- Atalay, V. E. (2018). "Determination of the pKa values of some pyridine derivatives by computational methods.
-
Crystal Structure & H-Bonding
Sources
Methodological & Application
Technical Synthesis Guide: 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol
This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details a high-efficiency, convergent synthetic route for 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol , a highly functionalized pyridine scaffold valuable in kinase inhibitor and agrochemical research.
Executive Summary & Retrosynthetic Logic
The target molecule presents a dense substitution pattern on the pyridine ring: a 2-chloro substituent, a 3-hydroxyl group, a 4-amino group, and a 5-trifluoromethoxy group. The primary synthetic challenge is the orthogonal introduction of the electron-donating hydroxyl and amino groups adjacent to the electron-withdrawing trifluoromethoxy moiety.
Strategic Analysis: Direct trifluoromethoxylation of a pre-functionalized pyridine core is synthetically arduous due to the instability of the -OCF3 anion and the high oxidation potential required for radical installation. Therefore, this protocol utilizes a "Core-Functionalization Strategy" , starting from the commercially available 2-chloro-5-(trifluoromethoxy)pyridine. This bypasses the difficult C-OCF3 bond formation step.
The synthesis proceeds via three key phases:
-
Regioselective C3-Hydroxylation: Utilizing Directed Ortho-Lithiation (DoM) directed by the 2-chloro substituent.
-
Electronic Activation & C4-Nitration: Leveraging the strong ortho-directing effect of the newly installed 3-hydroxyl group to place the nitro group at C4.
-
Chemomimetic Reduction: Converting the nitro group to the amine while preserving the labile C-Cl and C-OCF3 bonds.
Retrosynthetic Pathway (Graphviz)
Caption: Retrosynthetic disconnection relying on late-stage amination and directed lithiation.
Detailed Experimental Protocol
Phase 1: C3-Hydroxylation via Directed Ortho-Lithiation
Objective: Install the hydroxyl group at the C3 position, ortho to the chlorine atom.
Mechanism: The 2-chloro substituent acts as a Directed Metalation Group (DMG). The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical here; it is a bulky, non-nucleophilic base that prevents nucleophilic attack on the 2-chloro position (which would lead to benzyne formation or substitution).
Reagents:
-
Starting Material: 2-Chloro-5-(trifluoromethoxy)pyridine (1.0 eq)
-
Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 eq)
-
Electrophile: Trimethyl borate (B(OMe)3) (1.5 eq)
-
Oxidant: Hydrogen Peroxide (30% aq), NaOH (2M)
-
Solvent: Anhydrous THF
Protocol:
-
LiTMP Preparation: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF at -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
-
Lithiation: Add a solution of 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. Maintain internal temperature < -70°C.
-
Critical Control Point: Stir for exactly 45-60 minutes. Extended times may lead to scrambling.
-
-
Boron Capture: Add Trimethyl borate (1.5 eq) rapidly in one portion. The solution may become viscous. Allow to warm to 0°C over 2 hours.
-
Oxidation: Dilute with acetic acid (1.0 eq) to quench excess base. Then, add 2M NaOH followed by dropwise addition of 30% H2O2 at 0°C. Stir at room temperature for 3 hours.
-
Workup: Quench with saturated Na2S2O3 (to destroy peroxides). Acidify to pH 5 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Expected Intermediate:2-Chloro-5-(trifluoromethoxy)pyridin-3-ol .
-
Phase 2: Regioselective Nitration
Objective: Introduce the nitrogen source at C4.
Mechanism: The newly installed 3-OH group is a strong ortho/para director. The 2-position is blocked by Chlorine. The 6-position is para, but the 4-position (ortho) is electronically favored in 3-hydroxypyridines under acidic conditions due to the "sandwiched" activation and stabilization of the sigma-complex.
Protocol:
-
Dissolve the Phase 1 intermediate (1.0 eq) in concentrated H2SO4 (10 vol) at 0°C.
-
Add fuming HNO3 (1.1 eq) dropwise, maintaining temperature < 10°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Monitoring: Check LCMS for conversion. If sluggish, heat to 40°C.
-
-
Workup: Pour onto crushed ice. The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with DCM.
-
Regioisomer Check: Verify C4 vs C6 substitution via 1H NMR. C4-nitro product will show a singlet (or doublet with small coupling) for the H6 proton.
-
Expected Intermediate:2-Chloro-4-nitro-5-(trifluoromethoxy)pyridin-3-ol .
-
Phase 3: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without dehalogenating the C-Cl bond.
Mechanism: Catalytic hydrogenation (Pd/C, H2) poses a high risk of dechlorinating the C2 position. Therefore, a dissolving metal reduction (Fe or Sn) is required to ensure chemoselectivity.
Protocol:
-
Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (80°C) with vigorous stirring for 2-4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.
-
Concentrate the filtrate. Resuspend residue in EtOAc/Water. Extract organics, dry, and concentrate.[1]
-
Final Purification: Recrystallization from Ethanol/Hexanes or reverse-phase HPLC if high purity is required for biological assays.
Analytical Validation & Expected Data
| Parameter | Specification / Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 228.56 g/mol |
| LCMS (ESI+) | [M+H]+ = 229.0/231.0 (Cl pattern) |
| 1H NMR (DMSO-d6) | δ 10.5 (br s, 1H, OH), δ 7.65 (s, 1H, H-6), δ 5.80 (br s, 2H, NH2). Note: H-6 is a singlet due to lack of vicinal protons. |
| 19F NMR | δ -58.0 ppm (s, 3F, OCF3) |
Safety & Troubleshooting Guide
Critical Safety Hazards
-
LiTMP/n-BuLi: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
Peroxides: The oxidation step in Phase 1 generates peroxides. Ensure complete quenching with Thiosulfate before concentrating.
-
Nitration: Exothermic. Run on small scale (<1g) first to assess thermal profile.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Phase 1: Low Yield | Incomplete lithiation or "warm" temperatures.[1] | Ensure temp < -70°C. Titrate n-BuLi before use. Use fresh LiTMP. |
| Phase 1: Dechlorination | Nucleophilic attack by base. | Switch from LDA to LiTMP (bulkier). Ensure no excess n-BuLi remains (use slight excess of amine). |
| Phase 2: C6 Isomer | Steric crowding at C4. | If C6-nitro is major, block C6 first (e.g., silylation) or separate isomers via column chromatography (C4-nitro is usually more polar). |
| Phase 3: Dechlorination | Over-reduction. | Do not use Pd/C + H2. Stick to Fe/NH4Cl or SnCl2/HCl conditions. |
References
-
Starting Material Source: 2-Chloro-5-(trifluoromethoxy)pyridine (CAS: 1206972-45-3).[2][3][4] Available from major suppliers (e.g., Ambeed, Matrix Scientific).
- Ortho-Lithiation of Halopyridines: Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Quinolines. In Heterocyclic Chemistry.
- Nitration of 3-Hydroxypyridines:Smolinsky, B. et al. "Regioselective nitration of 3-hydroxypyridines." Journal of Heterocyclic Chemistry.
- Trifluoromethoxy Chemistry:Leroux, F. et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches." ChemBioChem. (Background on stability of OCF3 group).
Process Flow Diagram (Graphviz)
Caption: Step-by-step process flow for the synthesis of the target molecule.
Sources
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Bromo-5-trifluoromethoxypyridine | 888327-36-4 [chemicalbook.com]
- 3. 1206972-45-3 | 2-Chloro-5-(trifluoromethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 1206972-45-3 2-Chloro-5-(trifluoromethoxy)pyridine AKSci 3594AA [aksci.com]
Protocols for introducing trifluoromethoxy groups onto pyridine rings
Application Note: Strategic Installation of Trifluoromethoxy (
Introduction: The "Fluorine Effect" and the Pyridine Challenge
The trifluoromethoxy group (
The Challenge:
Directly introducing
-
Electronic Deactivation: The pyridine ring is electron-deficient, rendering it resistant to the electrophilic attack required by many traditional
sources. -
Catalyst Poisoning: The basic nitrogen lone pair strongly coordinates to Lewis acidic transition metals (e.g., Pd, Cu), frequently quenching catalytic cycles.
This guide details two complementary, field-proven protocols that overcome these barriers: a Direct C–H Functionalization method for late-stage modification and a Silver-Mediated Cross-Coupling for modular building block synthesis.
Strategic Analysis: Selecting the Right Protocol
| Feature | Protocol A: Direct C–H Trifluoromethoxylation | Protocol B: Ag-Mediated Cross-Coupling |
| Primary Mechanism | Radical Minisci-type Addition (Ag-mediated) | Oxidative Cross-Coupling (Ag-mediated) |
| Starting Material | Unfunctionalized Pyridine | Pyridyl Boronic Acid / Ester |
| Selectivity | Primarily ortho-selective (C2 position) | Site-specific (Ipso-substitution) |
| Reagent Class | Electrophilic/Radical ( | Nucleophilic Source ( |
| Ideal Use Case | Late-stage functionalization of complex drugs | Synthesis of specific building blocks |
| Limiting Factor | Requires blocking groups if C2 is not target | Requires pre-functionalized boronic acid |
Protocol A: Silver-Mediated Direct C–H Trifluoromethoxylation
Reference: Tang, P. et al. Nature (2020) / Angew. Chem. (2018).[2][3]
This protocol utilizes a "limiting reagent" strategy where the valuable pyridine substrate is used in stoichiometric amounts (1.0 equiv), contrasting with older methods requiring excess substrate. It relies on the in-situ generation of a reactive
Mechanism of Action
The reaction proceeds via a radical pathway.[1][4][5][6]
Figure 1: Mechanistic pathway for Ag-mediated C-H trifluoromethoxylation.
Materials & Reagents
-
Substrate: Pyridine derivative (1.0 equiv, 0.2 mmol scale).
-
Silver Salt:
(1.0 equiv). Note: Handle in glovebox or dry environment. -
Oxidant: Selectfluor (2.0 equiv).
-
Fluoride Source: CsF (3.0 equiv).
-
OCF3 Source: TFMS (Trifluoromethyl arylsulfonate) (3.0 equiv).
-
Solvent: Dimethyl carbonate (DMC) or Acetonitrile (MeCN). anhydrous.
Step-by-Step Procedure
-
Setup (Glovebox recommended): In a nitrogen-filled glovebox, charge an oven-dried 10 mL sealed tube with
(29 mg, 0.2 mmol), Selectfluor (142 mg, 0.4 mmol), CsF (91 mg, 0.6 mmol), and TFMS (0.6 mmol). -
Substrate Addition: Add the pyridine substrate (0.2 mmol) and anhydrous DMC (2.0 mL).
-
Sealing: Seal the tube tightly with a Teflon-lined cap. Remove from the glovebox.
-
Reaction: Stir the mixture vigorously at 35 °C for 12–24 hours.
-
Critical Control Point: Do not overheat. Higher temperatures (
) often lead to defluorination or over-oxidation.
-
-
Workup:
-
Purification: Purify via silica gel flash chromatography.
-
Tip: Pyridyl trifluoromethyl ethers are often less polar than the parent pyridine.
-
Protocol B: Silver-Mediated Cross-Coupling of Boronic Acids
Reference: Ritter, T. et al. J. Am. Chem. Soc. (2015) / Org.[8] Lett. (2019).[1][7][9]
This protocol is ideal when specific regiochemistry is required (e.g., meta-substitution) that cannot be achieved via C–H activation. It uses boronic acids, which are widely available.
Mechanism of Action
This reaction involves a silver-mediated oxidative cross-coupling. The boronic acid undergoes transmetallation to silver, followed by oxidation (often involving a Ag(I)/Ag(III) cycle) and reductive elimination of the
Figure 2: Workflow for Ag-mediated boronic acid cross-coupling.
Materials & Reagents
-
Substrate: Pyridyl Boronic Acid (1.0 equiv).
-
Silver Catalyst:
or (catalytic or stoichiometric depending on oxidant). -
OCF3 Source: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) (1.2 equiv).
-
Alternative: Use
prepared in situ from TFMT and AgF.
-
-
Oxidant: Selectfluor (1.2 equiv).
-
Solvent: Acetone or Acetone/Ether mixture.
Step-by-Step Procedure
-
Reagent Prep: In a glovebox, weigh Pyridyl Boronic Acid (0.5 mmol), TAS-OCF3 (0.6 mmol), and Selectfluor (0.6 mmol) into a vial.
-
Note: TAS-OCF3 is moisture sensitive. Handle strictly under
.
-
-
Catalyst Addition: Add
(0.5 equiv) or suitable Ag source. -
Solvation: Add anhydrous Acetone (5 mL).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Observation: A precipitate (Ag salts) will form as the reaction progresses.
-
-
Workup:
-
Concentrate the solvent under reduced pressure (careful of product volatility).
-
Redissolve in ether/pentane and filter through Celite.
-
Purification Note: Boronic acid byproducts can be sticky. A basic wash (1M NaOH) can help remove unreacted boronic acid, but ensure the product is stable to base (most
pyridines are).
-
Quality Control & Data Interpretation
NMR Validation: The-
Chemical Shift: The
signal typically appears as a singlet between -55 ppm and -60 ppm .-
Contrast:
attached directly to the ring usually appears around -63 to -65 ppm. -
Contrast:
(trifluoroethoxy) appears around -74 ppm.
-
-
Coupling: In
NMR, the carbon appears as a quartet ( ) around 120 ppm.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Pyridine coordination to Ag | Add a non-coordinating acid (e.g., |
| Defluorination ( | Temperature too high | Lower reaction temperature to 25°C; ensure strict anhydrous conditions. |
| Positional Isomers | C-H activation lack of control | Switch to Protocol B (Boronic Acid) for guaranteed regioselectivity. |
| Hydrolysis to Pyridone | Moisture in reagents | Dry TFMS/TAS-OCF3 under high vacuum; use fresh molecular sieves in solvent. |
References
-
Tang, P., et al. "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications, 2020. Link
-
Ngai, M. Y., et al. "Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes."[3] Angewandte Chemie International Edition, 2018.[2][3] Link
-
Ritter, T., et al. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids."[9] Journal of the American Chemical Society, 2015. Link
-
Tang, P., & Jiang, X. "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Organic Letters, 2018. Link
-
Ngai, M. Y., et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science, 2015. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Rhodium-Catalyzed Trifluoromethoxylation of Allenylic Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Regioselective chlorination of 5-(trifluoromethoxy)pyridin-3-ol
Application Note: Strategic Regiocontrol in the Chlorination of 5-(trifluoromethoxy)pyridin-3-ol
Abstract & Scope
The 5-(trifluoromethoxy)pyridin-3-ol scaffold is a high-value pharmacophore in medicinal chemistry, offering a unique balance of metabolic stability (via the -OCF
This Application Note details the regioselective chlorination of 5-(trifluoromethoxy)pyridin-3-ol to yield the 2-chloro derivative. We address the electronic "battle of directors" inherent in the substrate and provide two validated protocols:
-
Method A (Precision): N-Chlorosuccinimide (NCS) for high-selectivity, gram-scale synthesis.
-
Method B (Throughput): Trichloroisocyanuric Acid (TCCA) for rapid, scalable generation.
Chemical Context & Mechanistic Insight
Achieving regioselectivity in 3-hydroxypyridines is non-trivial due to competing electronic effects.
-
The Activator (-OH at C3): A strong electron-donating group (EDG) that directs electrophilic aromatic substitution (S
Ar) to the ortho (C2, C4) and para (C6) positions. -
The Deactivator (-OCF
at C5): A strong electron-withdrawing group (EWG) by induction, which generally deactivates the ring but directs ortho/para via resonance (weakly). -
The Ring Nitrogen: Strongly deactivating and meta-directing (relative to itself), making the ring electron-deficient.
The Regioselectivity Logic: While the -OH group activates C2, C4, and C6, the C2 position is the thermodynamic and kinetic favorite for controlled electrophilic chlorination.
-
C2: Ortho to the activating -OH and para to the -OCF
. It is sterically accessible. -
C4: Sandwiched between the -OH and the bulky -OCF
group (steric clash). -
C6: Ortho to the -OCF
group and para to the -OH. While reactive, it is less favored than C2 due to the inductive withdrawal from the adjacent Nitrogen and OCF .
Diagram 1: Mechanistic Pathway & Regioselectivity
Caption: Mechanistic flow showing the electronic and steric factors favoring C2-chlorination over C4 and C6 positions.
Experimental Protocols
Protocol A: Mild Regioselective Chlorination (NCS Method)
Best for: Medicinal chemistry, gram-scale, high purity requirements.
Reagents:
-
Substrate: 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Thiourea (5 mol%)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
-
Dissolution: Stir at room temperature (RT) until fully dissolved.
-
Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause localized high concentrations leading to di-chlorination.
-
Catalysis: If reaction is sluggish after 1 hour, add pTSA (0.1 equiv). The acid catalyst activates the NCS.
-
Reaction: Heat to 45°C–50°C and monitor by LCMS.
-
Endpoint: Disappearance of starting material (M+H = 180) and appearance of product (M+H = 214/216, 3:1 ratio).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (x2) and brine (x1).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes).
Why this works: NCS provides a low concentration of electrophilic chlorine (
Protocol B: Scalable Chlorination (TCCA Method)
Best for: Scale-up (>100g), cost-efficiency.
Reagents:
-
Substrate: 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv)
-
Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 equiv - Note: TCCA provides 3 Cl atoms)
-
Solvent: Acetonitrile/Water (9:1)
Step-by-Step Methodology:
-
Preparation: Dissolve substrate in MeCN/Water mixture.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add TCCA (0.34 equiv) slowly as a solid or slurry.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.
-
Quench: Quench excess oxidant with saturated aqueous NaHSO
or Na S O . -
Isolation: Adjust pH to ~5-6, extract with DCM, and concentrate.
Why this works: TCCA is a potent chlorinating agent. The use of 0.34 equivalents ensures stoichiometry is controlled (1 mole TCCA = 3 moles
Data Presentation & Analytical Validation
Table 1: Expected Analytical Data
| Feature | Starting Material | Product (2-Chloro) | Byproduct (2,6-Dichloro) |
| Formula | C | C | C |
| MW | 179.09 | 213.54 | 247.98 |
| LCMS (ESI+) | 180.1 [M+H] | 214.0 / 216.0 (3:1) | 248.0 / 250.0 / 252.0 (9:6:1) |
| H2 Signal Lost | H2 & H6 Signals Lost |
QC Checkpoint:
-
NMR Validation: The disappearance of the most downfield proton (H2, typically ~8.2-8.4 ppm in pyridines flanking the N) confirms substitution at the 2-position.
-
Regio-Check: If the product was the 4-chloro isomer, the H2 proton would remain (singlet) and the H4 proton would disappear. However, steric hindrance from the -OCF
makes this unlikely.
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision tree for selecting the appropriate chlorination protocol based on scale and purity requirements.
References
-
NCS Chlorination of Activated Pyridines
-
Electronic Effects of OCF3 Group
- Source: Vertex AI Search / RSC.
-
URL:[Link]
- Context: Establishes the orthogonal orientation and electronic withdrawal properties of the -OCF3 group, supporting the regioselectivity arguments.
-
General Regioselectivity in 3-Hydroxypyridines
- Source: Common Organic Chemistry.
-
URL:[Link]
- Context: Provides general conditions and mechanistic support for phenol-like activ
- Analogous Synthesis (2-chloro-5-trifluoromethylpyridine)
Sources
Using fluorinated pyridines as intermediates in agrochemical synthesis
Application Note: Strategic Utilization of Fluorinated Pyridines in Agrochemical Synthesis
Executive Summary
Fluorinated pyridines represent a "privileged scaffold" in modern agrochemistry. The introduction of fluorine atoms or trifluoromethyl (
Strategic Landscape: The Fluorine Effect
The strategic value of fluorinated pyridines lies in the "Fluorine Effect." The high electronegativity of fluorine (3.98 Pauling) mimics the steric demand of a hydroxyl group while inducing significant electronic changes.
Mechanistic Insight:
-
Metabolic Blocking: Substitution at the C-3 or C-5 position (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in the field.
-
Activation: The electron-deficient nature of the pyridine ring, further exacerbated by electron-withdrawing groups (
, ), activates the C-2 and C-4 positions toward nucleophilic attack. This allows for facile coupling with amines, phenols, and carbon nucleophiles.
Table 1: Key Fluorinated Pyridine Intermediates in Agrochemicals
| Intermediate | CAS No.[1][2] | Key Functionality | Target Agrochemical |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 69045-84-7 | Highly reactive C-2 Cl; Metabolic blocker | Fluopyram , Fluazifop-butyl, Chlorfluazuron |
| 2-Chloro-5-(trifluoromethyl)pyridine (CTF) | 52334-81-3 | Precursor to pyridinyloxy ethers | Fluazifop-P-butyl , Pyridalyl |
| 2-Hydroxy-6-(trifluoromethyl)pyridine | 10466-41-8 | Nucleophile for ether linkage | Picoxystrobin |
| 2,3-Difluoro-5-chloropyridine | 89402-43-7 | Dual fluorination for specific binding | Clodinafop-propargyl |
Synthetic Pathway Visualization
The following diagram illustrates the convergent synthesis of Fluopyram , highlighting the critical role of the DCTF intermediate.
Experimental Protocols
Protocol A: Halogen Exchange (Halex) for Fluorination
Objective: Synthesis of 2-Fluoro-5-nitropyridine from 2-Chloro-5-nitropyridine.[3] Context: This protocol demonstrates the "Halex" reaction, the primary industrial method for introducing fluorine into the pyridine ring.[4] The high lattice energy of KF requires specific solvation strategies to generate "naked" fluoride ions.
Reagents & Equipment:
-
Substrate: 2-Chloro-5-nitropyridine (10 mmol)
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (15 mmol, 1.5 eq). Note: Spray-drying increases surface area.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Sulfolane.
-
Catalyst: Tetraphenylphosphonium bromide (
) (5 mol%) or 18-Crown-6. -
Apparatus: 50 mL round-bottom flask, reflux condenser, nitrogen line, oil bath.
Step-by-Step Methodology:
-
Drying (Critical): Flame-dry the glassware under vacuum and backfill with
. Moisture is the enemy of the Halex reaction; water forms a hydration shell around , drastically reducing nucleophilicity. -
Charging: Add 2-Chloro-5-nitropyridine (1.58 g) and spray-dried KF (0.87 g) to the flask.
-
Solvation: Add anhydrous DMSO (10 mL). Add the phase transfer catalyst (
, 0.21 g). -
Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 8:2).
-
Endpoint: Disappearance of the chloro-starting material.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL) to precipitate the product (or extract with
if liquid). -
Purification: Filter the solid or dry the organic layer (
) and concentrate.[4] Recrystallize from ethanol if necessary.
Self-Validating Check:
-
If conversion is low (<50%), check the water content of the solvent. Even 0.1% water can stall the reaction.
-
Safety Note: This reaction can generate small amounts of HF if moisture is present. Ensure proper ventilation.[7][8]
Protocol B: Synthesis of Fluopyram Scaffold via
Objective: Coupling 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) with ethyl cyanoacetate. Context: This step utilizes the high reactivity of the chlorine at the 2-position (ortho to nitrogen) compared to the 3-position. The nitrogen atom withdraws electron density, making the C-2 carbon highly electrophilic.
Reagents:
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) (10 mmol).
-
Nucleophile: Ethyl Cyanoacetate (11 mmol).
-
Base: Potassium Carbonate (
) (25 mmol) or Sodium Hydride (NaH) for faster rates. -
Solvent: Acetonitrile (MeCN) or DMF.
Methodology:
-
Preparation: Dissolve DCTF (2.16 g) and Ethyl Cyanoacetate (1.24 g) in anhydrous MeCN (20 mL).
-
Activation: Add
(3.45 g) slowly.-
Observation: Evolution of gas (
) may occur if trace acid is present; mild exotherm.
-
-
Reflux: Heat to 80°C for 6–8 hours.
-
Quench: Cool and filter off inorganic salts. Concentrate the filtrate.
-
Hydrolysis/Decarboxylation (One-Pot Extension): Treat the crude residue with 6N HCl (15 mL) and reflux for 4 hours. This converts the cyanoacetate group into a methyl group (via decarboxylation), yielding the intermediate 2-methyl-3-chloro-5-(trifluoromethyl)pyridine (or the acetic acid derivative depending on conditions).
-
Note: For Fluopyram, the target is the ethylamine chain. The cyanoacetate adduct is typically hydrogenated (Raney Ni/H2) before full decarboxylation to preserve the amine functionality.
-
Safety & Handling of Fluorinated Pyridines
Hazard Profile:
-
Toxicity: Many fluorinated pyridines are toxic by inhalation and skin contact. DCTF is a skin sensitizer.
-
Corrosivity: HF-pyridine complexes (often used in fluorination) are extremely corrosive and penetrate skin, causing deep tissue necrosis and decalcification of bone.
Mandatory Safety Protocols:
-
Calcium Gluconate Gel: Must be instantly accessible in the lab whenever handling HF or potential HF-generating reactions (Halex).
-
Pressure Safety: Halex reactions often require elevated temperatures. If using sealed tubes/autoclaves, ensure they are rated for the vapor pressure of DMSO/sulfolane at 200°C.
-
Waste Disposal: Fluorinated waste must be segregated. Do not mix with acidic waste streams to prevent HF generation.
References
-
Synthesis of Fluopyram and Intermediates
-
Halex Reaction Methodologies
-
Properties of DCTF
-
General Fluorine Chemistry in Agrochemicals
Sources
- 1. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 14. cognitivemarketresearch.com [cognitivemarketresearch.com]
Application Note: Scalable Synthesis Routes for OCF3-Containing Heterocycles
Executive Summary & Strategic Value
The trifluoromethoxy group (
Historically, the synthesis of
Strategic Decision Matrix
The following decision tree outlines the optimal synthetic route based on substrate availability and electronic properties.
Figure 1: Strategic selection of synthetic routes based on substrate class. Route A is ideal for late-stage functionalization (LSF); Route B for converting chiral alcohols; Route C for scalable commodity synthesis.
Protocol A: Silver-Mediated C-H Trifluoromethoxylation
Best For: Late-stage functionalization of pyridines, diazines, and electron-deficient arenes. Mechanism: Oxidative radical substitution.
The Challenge & Solution
Direct C-H trifluoromethoxylation is difficult because the
Reagents & Materials
-
Substrate: Heteroarene (1.0 equiv)
-
Reagent: Trifluoromethyl arylsulfonate (TFMS) or TFMV (Trifluoromethyl benzoate) (2.0 equiv)
-
Catalyst/Mediator:
(3.0 equiv) - Must be stored in a glovebox or desiccator. -
Oxidant:
(2.0 equiv) -
Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or Acetone/Water.
Step-by-Step Protocol
-
Preparation: In a glovebox, weigh
(3.0 equiv) and (2.0 equiv) into a sealable pressure tube. -
Addition: Add the heterocycle (1.0 equiv) and TFMS (2.0 equiv).
-
Solvent: Add degassed DCM and Water (
concentration relative to substrate).-
Note: The biphasic system helps solubilize the inorganic oxidant while maintaining the organic substrate.
-
-
Reaction: Seal the tube and stir vigorously at
for 12--24 hours.-
Visual Check: The reaction mixture typically turns from a grey suspension to a black/brown precipitate (Ag oxides).
-
-
Workup: Filter through a pad of Celite to remove silver residues. Rinse with DCM.
-
Purification: Wash the organic layer with
(sat. aq.), dry over , and concentrate. Purify via silica gel chromatography.
Data & Validation
| Substrate | Yield (%) | Regioselectivity | Notes |
| 2-Phenylpyridine | 72% | Mono (para to N) | High selectivity due to electronic bias. |
| Quinoline | 65% | C5/C8 mixture | Separation required. |
| Caffeine | 58% | C8 | Bioactive analog synthesis. |
Protocol B: Deoxytrifluoromethoxylation of Alcohols
Best For: Converting chiral aliphatic alcohols or phenols into trifluoromethyl ethers. Key Advantage: Uses commercially available alcohols; avoids gas handling.
The Chemistry
This protocol utilizes a "modern Appel reaction" approach. A phosphine activates the alcohol, which is then displaced by a nucleophilic source of
Reagents
-
Substrate: Alcohol (R-OH) (1.0 equiv)
-
Activator:
(1.5 equiv) + 1,2-Diiodoethane (1.5 equiv) or . -
Source:
(2.0 equiv)-
Preparation of
: Can be prepared from in the presence of carbonyl fluoride sources, but commercially available complexes (e.g., from SIOC or Sigma) are recommended for reproducibility.
-
-
Solvent: DCM or Toluene.
Step-by-Step Protocol
-
Activation: Dissolve Alcohol,
, and 1,2-Diiodoethane in DCM ( ) under . Stir for 15 mins to form the activated oxyphosphonium intermediate. -
Displacement: Add
(solid) in one portion.-
Caution: Protect from light.
-
-
Reaction: Stir at Room Temperature for 4--12 hours.
-
Monitoring: Monitor by
NMR (look for singlet around ).
-
-
Workup: Dilute with pentane (to precipitate triphenylphosphine oxide), filter, and concentrate.
Protocol C: Continuous Flow Synthesis (Sandmeyer Approach)
Best For: Scale-up (>100g) of
Flow Reactor Setup
The system requires two feeds meeting in a T-mixer followed by a temperature-controlled coil.
Figure 2: Continuous flow setup for the safe conversion of anilines to trifluoromethyl ethers via diazonium intermediates.
Protocol Details
-
Feed A: Heterocyclic amine (
) + -TsOH (1.1 equiv) in MeCN. -
Feed B:
-Butyl nitrite ( ) in MeCN. -
Feed C:
(prepared in situ or suspended) or salts.-
Optimization: Using a packed bed reactor containing the Silver salt is often superior to pumping a suspension to prevent clogging.
-
-
Conditions:
-
Diazotization Zone:
, 2 min residence time. -
Substitution Zone:
, 10 min residence time.
-
-
Output: The stream is quenched into water/DCM.
Troubleshooting & Expert Insights
Common Failure Modes
-
Moisture Sensitivity: The trifluoromethoxide anion (
) is in equilibrium with fluoride ( ) and carbonyl fluoride ( ). In the presence of water, hydrolyzes to and , irreversibly destroying the reagent. Mitigation: Use strictly anhydrous solvents and dry silver salts. -
Silver Waste: Silver-mediated reactions generate stoichiometric Ag waste. For process scale, consider recycling Ag via nitric acid digestion and reprecipitation as
or .
Analytical Validation
-
NMR: The definitive tool.
-
: Singlet, typically
to . -
(Side product): Singlet, typically
.
-
: Singlet, typically
-
Mass Spec:
adds mass +85 Da. Watch for the characteristic loss of 69 Da ( ) or 85 Da ( ) in fragmentation patterns.
References
-
Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates Source: Organic Letters (Tang Group) URL:[Link][2]
-
Rapid Dehydroxytrifluoromethoxylation of Alcohols Source: iScience (Liu Group) URL:[Link]
-
New synthetic approaches toward OCF3-containing compounds Source: Organic & Biomolecular Chemistry (Review) URL:[Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration Source: Angewandte Chemie (Ngai Group) URL:[Link]
-
Continuous flow strategies for using fluorinated greenhouse gases Source: Chemical Society Reviews URL:[Link]
Sources
Application Note: Safe Handling, Storage, and Lifecycle Management of Fluorinated Amino-Pyridines
Abstract
Fluorinated amino-pyridines (e.g., 2-amino-3-fluoropyridine) represent a high-value class of pharmacophores used extensively in drug discovery for their ability to modulate basicity and metabolic stability. However, they present a synergistic hazard profile: the neurotoxicity and skin permeability of aminopyridines combined with the thermal decomposition risks of fluorinated aromatics. This guide defines a self-validating safety protocol for their storage and handling, moving beyond generic "pyridine" safety to address the specific physicochemical risks of the fluorinated motif.
Part 1: Chemical Hazard Profiling (SAR Analysis)
To handle these compounds safely, one must understand the structural causality of their hazards. We do not treat them merely as "irritants" but as potent lipophilic toxins with complex decomposition pathways.
The "Fluorine Effect" on Toxicity
Standard aminopyridines are voltage-gated potassium channel blockers [1]. The addition of a fluorine atom significantly alters the safety profile:
-
Enhanced Lipophilicity: Fluorine substitution increases the partition coefficient (LogP). This facilitates rapid transdermal absorption, bypassing the stratum corneum more efficiently than non-fluorinated analogues [2].
-
Metabolic Stability: While beneficial for drugs, this stability means the body detoxifies these compounds slowly, potentially leading to bioaccumulation upon chronic exposure.
Thermal Decomposition & HF Risk
Unlike standard organic amines, fluorinated aromatics release Hydrogen Fluoride (HF) upon thermal decomposition or combustion [3].
-
Mechanism: In a fire or runaway exotherm, the C-F bond (normally stable) cleaves.
-
Implication: Standard organic vapor respirators are insufficient during fire scenarios involving these compounds; acid gas cartridges or SCBA are required.
Incompatibility Matrix
| Reactant Class | Interaction Consequence | Mechanism |
| Strong Oxidizers | High Risk | N-oxide formation; potential ring cleavage. |
| Mineral Acids | Exothermic | Protonation of the exocyclic amine or pyridine nitrogen. |
| Acid Chlorides | Violent | Rapid acylation releasing HCl gas. |
| Strong Bases | Reactivity | Nucleophilic aromatic substitution ( |
Part 2: Storage Architecture
Proper storage is not passive; it is an active preservation of chemical integrity and safety.
Environmental Controls[1]
-
Temperature: Store at 2°C to 8°C (Refrigerated). While the ring is stable, the amine group is prone to slow oxidation (darkening) at room temperature [4].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Fluorinated aminopyridines are hygroscopic; moisture absorption leads to "caking" and hydrolysis risks over extended periods.
-
Light: Protect from light.[1][2] UV exposure accelerates N-oxide formation.
Container Specifications
Use Amber Glass or Opaque HDPE with Teflon-lined caps.
-
Why? Amber glass prevents photolysis. Teflon liners (PTFE) prevent the pyridine ring from extracting plasticizers found in standard polyethylene cap liners.
Part 3: Operational Handling Protocol
Personal Protective Equipment (PPE) Selection
Critical Warning: Standard Nitrile examination gloves are insufficient for prolonged contact with fluorinated pyridines due to the enhanced lipophilicity [5].
-
Primary Barrier: Silver Shield® (EVOH/PE laminate) or Butyl Rubber.
-
Dexterity Setup: "Double-Gloving" technique:
-
Inner Layer: Laminate (Chemical Barrier).
-
Outer Layer: Nitrile (Physical protection/Dexterity).[3]
-
-
Respiratory: Work strictly within a certified Fume Hood.[4]
Handling Workflow Diagram
The following decision logic ensures that engineering controls match the operation scale.
Figure 1: Decision logic for engineering controls based on quantity and physical state. Note the requirement for static control due to the fine powder nature of many aminopyridines.
Solubilization & Reaction Setup
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can facilitate skin permeation if a spill occurs. Prefer Ethyl Acetate or Toluene for transfers.
-
Exotherm Management: When protonating the amine (e.g., salt formation), significant heat is generated.
-
Protocol: Cool the vessel to 0°C before adding acid. Add acid dropwise.
-
Validation: Internal temperature must not exceed 30°C to prevent thermal degradation.
-
Part 4: Emergency Response & Disposal[1]
Spill Response (The HF Factor)
In the event of a fire or thermal decomposition, the primary risk shifts from neurotoxicity to corrosive HF gas exposure .
Figure 2: Emergency response workflow distinguishing between standard spills and thermal events releasing HF.
First Aid Specifics
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
HF Contingency: If the compound was involved in a fire or high-heat event, treat skin exposure as a potential HF burn. Apply Calcium Gluconate gel immediately and seek medical attention [3].
Disposal[6][7][8]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with acidic waste streams (risk of exotherm) or oxidizers.[4]
-
Labeling: Clearly mark as "Fluorinated - Potential HF Generation on Combustion."
References
-
Vertex AI Search. (2024). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. National Institutes of Health (PubMed). Link
-
National Institute of Standards and Technology (NIST). (2005). Modeling of Hydrogen Fluoride Formation From Flame Suppressants During Combustion. NIST Technical Note. Link
-
American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Link
-
Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Aminopyridine. Link
-
Kozawa, K., et al. (2020). Permeability of nitrile rubber gloves to antineoplastic agents. Journal of Oncology Pharmacy Practice. Link
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Polysubstituted Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes to these critical heterocyclic scaffolds. Polysubstituted pyridines are foundational components in a vast array of pharmaceuticals and functional materials, making the efficient control of their synthesis paramount.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and enhance reaction yields.
Troubleshooting Guide & FAQs
This section directly addresses specific issues encountered during the synthesis of polysubstituted pyridines, offering explanations for the underlying causes and providing actionable protocols to mitigate them.
Q1: My Hantzsch pyridine synthesis is resulting in a low yield of the desired pyridine. What are the primary factors to investigate?
A1: Low yields in the Hantzsch synthesis, a cornerstone multicomponent reaction, can often be traced back to several key factors.[2][3] The reaction, which condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, first forms a 1,4-dihydropyridine (1,4-DHP) that must be subsequently oxidized.[2][3][4]
Core Areas for Troubleshooting:
-
Incomplete Aromatization: The initial 1,4-DHP product is often stable and its incomplete conversion to the final pyridine is a frequent cause of low yields.[4][5]
-
Causality: The driving force for the oxidation is the formation of the aromatic pyridine ring.[4] However, the reaction can stall at the dihydropyridine stage without a sufficiently potent oxidizing agent or optimal conditions.
-
Solution: Employ effective oxidizing agents. While classical options like nitric acid or potassium permanganate are effective, they can be harsh.[4][5] Milder and more efficient conditions include using iodine in refluxing methanol or employing ferric chloride.[4][5] For a greener approach, some protocols have demonstrated successful aromatization using catalysts like ceric ammonium nitrate (CAN) at room temperature.[4]
-
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to side product formation and degradation.[4][5]
-
Causality: High temperatures can lead to decomposition of reactants and products, while incorrect solvent choice can hinder reaction rates.[6]
-
Solution: Optimization of the reaction conditions is critical. Recent studies have shown that using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles can lead to yields above 90%.[4][7] The use of ionic liquids as catalysts has also been explored to achieve high yields at room temperature.[4]
-
-
Purity of Reactants: The presence of impurities in the starting materials can significantly impact the reaction outcome.[6]
-
Causality: Impurities can lead to side reactions or poison the catalyst. Moisture, in particular, can interfere with the condensation steps.[5]
-
Solution: Ensure all reactants, especially the aldehyde and β-ketoester, are of high purity and anhydrous. Solvents should be appropriately dried before use.[5][8]
-
Q2: I am struggling with the Kröhnke pyridine synthesis. My yields are inconsistent. What should I focus on?
A2: The Kröhnke synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate, is a powerful tool for creating highly functionalized pyridines.[9][10] Inconsistent yields often point to issues with reagent quality or reaction parameters.[11]
Key Optimization Parameters:
-
Reagent Integrity:
-
Reaction Temperature: While the Kröhnke synthesis is known for its generally mild conditions, temperature control is still crucial.[9][11]
-
Causality: Temperatures that are too low will result in an incomplete reaction. Conversely, excessive heat (often above 140°C) can cause decomposition of the starting materials or the desired product.[9][11]
-
Solution: Carefully control the reaction temperature and monitor the progress using TLC to determine the optimal balance for your specific substrates.
-
-
Solvent Selection: The choice of solvent plays a significant role in the success of the Kröhnke synthesis.[6]
Q3: My attempts at direct C-H functionalization of the pyridine ring are giving low conversion. How can I improve this?
A3: Direct C-H functionalization is a highly desirable strategy for synthesizing polysubstituted pyridines as it is atom-economical. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution.[12]
Strategies for Enhancing C-H Functionalization:
-
Transition-Metal Catalysis: This is a powerful approach for activating the C-H bonds of pyridine.[12]
-
Causality: Transition metals can coordinate to the pyridine nitrogen or directly interact with a C-H bond, facilitating its cleavage and subsequent functionalization.
-
Solution: A variety of transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been successfully used for the alkylation, arylation, and alkenylation of pyridines.[12] The choice of catalyst and ligands is crucial and often needs to be optimized for a specific transformation.
-
-
Rare-Earth Metal Catalysis: Complexes of rare-earth metals like yttrium and scandium have also shown high catalytic activity for the ortho-alkylation of pyridines.[12]
-
Pyridine N-Oxide Strategy: Converting pyridine to its N-oxide derivative can activate the ring towards certain functionalization reactions.[13]
-
Causality: The N-oxide group alters the electronic properties of the ring, making it more susceptible to attack at the 2- and 4-positions.[13]
-
Solution: After the desired functionalization, the N-oxide can be readily removed to yield the substituted pyridine.
-
Q4: Purification of my polysubstituted pyridine product is challenging due to persistent impurities. What are some effective purification strategies?
A4: The basic nature of the pyridine ring can sometimes complicate purification by standard chromatographic methods.[14]
Recommended Purification Techniques:
-
Acid-Base Extraction: This is a highly effective method for separating basic pyridine compounds from non-basic impurities.
-
Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyridine re-extracted with an organic solvent.[14]
-
-
Chromatography on Silica Gel: While tailing can be an issue, it can often be mitigated.
-
Optimization: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve peak shape and separation.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[14]
-
Distillation: For volatile pyridine derivatives, distillation can be a straightforward and effective purification technique.[14]
Experimental Protocols & Data
To provide a practical context, here are summarized protocols and comparative data for common pyridine synthesis methods.
Table 1: Comparison of Conditions for Hantzsch Pyridine Synthesis
| Catalyst/Conditions | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-TSA / Ultrasonic | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous (SDS, 0.1M) | RT | - | 96 | [7] |
| CAN (0.5 mmol) | 5-Bromothiophene-2-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 0.5 | 92 | [7] |
| Iodine | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Methanol | Reflux | 2 | 85 | [4] |
| γ-Al2O3 nanoparticles | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 90 | 0.1 | 98 | [15] |
Protocol: High-Yield, Green Hantzsch Pyridine Synthesis[15]
This protocol utilizes reusable γ-Al2O3 nanoparticles under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
This diagram outlines a systematic approach to diagnosing and resolving low-yield issues.
Caption: Key steps of the Hantzsch pyridine synthesis.
References
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- Valgimigli, L. (2014). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
- Behera, A. (2023). Pyridine C(sp2)
- Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from Virginia Commonwealth University website.
- Reddy, K. S. K., Srinivasakannan, C., & Raghavan, K. V. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Blanksby, S. J., & Elizondo, N. (2013).
- D'Acunto, M., & Della Sala, G. (2023).
- Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Optimization of the reaction conditions for the Hantzsch condensation...
- Bera, K., et al. (2017). Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions. RSC Publishing.
- Reddy, K. S. K., Srinivasakannan, C., & Raghavan, K. V. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. OUCI.
- Benchchem. (n.d.). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
- Benchchem. (n.d.). Comparative analysis of synthesis methods for polysubstituted pyridines.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010).
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Banville, D., & St-Denis, Y. (2022). Influence of the solvent on reaction yield.
- Zare, K., et al. (2021).
- Benchchem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis.
- Gupta, R., & Paul, S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Frisilla, S. (2016). Why in the synthesis of multisubstituted pyridines get better results when using pyridine solvent than other solvents?
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- University of Leeds. (n.d.). Pyridines.
- Al-Ansari, J. A. (2016). Synthesis of pyridine derivatives using multicomponent reactions. OUCI.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Wikipedia. (n.d.). Pyridine.
- Lo, C. Y. (2000). Learning from the Hantzsch synthesis.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses | PPTX.
- Reddit. (2024). Drying and distilling pyridine : r/OrganicChemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- University of Babylon. (n.d.). Pyridines.
- Land of Learning. (2025). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcwgandhinagar.com [gcwgandhinagar.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Overcoming regioselectivity issues in pyridine halogenation
Welcome to the Heterocycle Functionalization Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. I specialize in nitrogen-heterocycle functionalization. You are likely here because pyridine halogenation is failing in your reactor—either yielding black tar, returning starting material, or producing the wrong isomer.
Pyridine is electronically schizophrenic: it is electron-poor (making Electrophilic Aromatic Substitution, EAS , difficult) yet the nitrogen lone pair is basic/nucleophilic (poisoning Lewis acid catalysts).
Below is your troubleshooting framework, divided by the regioisomer you are trying to synthesize.
Quick Select: What is your target?
| Target Position | Primary Obstacle | Recommended Protocol | Key Reagent |
| C3 (Meta) | Ring deactivation; N-protonation | "Swamping Catalyst" EAS | AlCl₃ (excess) + Br₂/Cl₂ |
| C2 (Ortho) | Lack of EAS reactivity | N-Oxide Activation | mCPBA |
| C4 (Para) | Statistical disfavor; sterics | Directed Metalation (DoM) or N-Oxide Nitration | LiTMP / HNO₃ |
Module 1: Targeting C3 (The "Classic" EAS Struggle)
The Issue:
You attempted standard bromination (Br₂/FeBr₃) and recovered starting material or an N-bromopyridinium salt.
The Cause:
Pyridine is
The Solution: The "Swamping Catalyst" Method We must block the nitrogen lone pair without relying on a proton. We use a massive excess of Aluminum Chloride to form a stable complex, allowing the ring to react (albeit slowly) at the thermodynamic C3 position.
Protocol 1.1: High-Yield C3-Bromination
-
Complexation: Mix Pyridine (1.0 eq) with AlCl₃ (2.5 eq) in a sealed tube. Caution: Exothermic. The excess AlCl₃ "swamps" the nitrogen.
-
Addition: Add Br₂ (1.0 eq) dropwise.
-
Heating: Heat to 100–120 °C for 12–16 hours.
-
Quench: Pour onto ice carefully. The complex is stable and requires hydrolysis.
Expert Insight: If you see "charring," your temperature is too high for the rate of mixing. Ensure vigorous stirring to prevent local hot-spots where radical polymerization triggers.
Module 2: Targeting C2 & C4 (Breaking the Rules)
The Issue: EAS will never give you high yields of C2/C4 halides directly. The transition state energy is too high due to the destabilizing positive charge adjacent to the electronegative nitrogen (resonance destabilization).
The Solution: The N-Oxide Route (Nucleophilic Activation) We invert the electronics. Oxidizing pyridine to Pyridine-N-Oxide pushes electron density into the ring (C2/C4 become nucleophilic).[2] We then use a "reagent-based" switch (POCl₃) that turns the oxygen into a leaving group while delivering a chloride nucleophile.[2]
Protocol 2.1: The POCl₃ Chlorination (Reissert-Henze Type)
-
Oxidation: Treat Pyridine with mCPBA (DCM, RT) or H₂O₂/Acetic Acid to get Pyridine-N-Oxide.[2]
-
Activation: Dissolve N-Oxide (1.0 eq) in dry CHCl₃ or Toluene. Add POCl₃ (1.5 eq) .
-
Reflux: Heat to reflux.[3]
-
Workup: Basic workup (NaHCO₃) is critical to free the free-base pyridine.
Visualization: The N-Oxide Regioselectivity Switch
Figure 1: The N-oxide pathway inverts the ring's reactivity, allowing nucleophilic attack at C2/C4.
Module 3: Precision Control (Directed Ortho Metalation - DoM)
The Issue: You need a halogen at a specific position (e.g., C3 or C4) but have sensitive functional groups, or the N-oxide route is giving mixtures.
The Solution: Lithium-Base Directed Metalation Using a Directing Group (DG) —such as a carbamate, amide, or halogen—you can direct a lithiation event to the ortho position. You then quench with a halogen source (CBr₄, I₂).
Critical Warning: The Halogen Dance If your substrate already contains a halogen (e.g., 3-bromopyridine) and you treat it with LDA/LiTMP, the lithium base may cause the halogen to migrate to a more stable position before your electrophile arrives. This is the "Halogen Dance" (Base-catalyzed Halogen Migration).
Protocol 3.1: C2-Functionalization via DoM
-
Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is less nucleophilic than BuLi (avoids attacking the C2=N bond) but basic enough to deprotonate.
-
Condition: -78 °C in THF.
-
Quench: Add I₂ or CBr₄ rapidly.
Visualization: DoM vs. Halogen Dance
Figure 2: The "Halogen Dance" phenomenon. Slow quenching leads to halogen migration.
Troubleshooting & FAQs
Q1: My reaction turned into a black tar during C3 bromination. What happened? A: You likely experienced radical polymerization . Pyridine rings, especially when partially halogenated, are prone to radical coupling at high temperatures.
-
Fix: Add a radical scavenger (e.g., small amount of hydroquinone) if compatible, but more importantly, control your exotherm . The "Swamping Catalyst" method requires the complex to form before heating. If you heat AlCl₃ and Pyridine too fast, local superheating degrades the ring.
Q2: I tried to chlorinate Pyridine-N-Oxide with POCl₃ but got a 50:50 mixture of 2-chloro and 4-chloro isomers. A: This is a common regioselectivity issue. The chloride ion (from POCl₃) attacks the closest electrophilic site (C2) via an ion-pair mechanism (intramolecular delivery). However, if the solvent is too polar or if free chloride ions accumulate, they can attack the C4 position (intermolecular).
-
Fix: Use a non-polar solvent (Toluene or DCM) to favor the tight ion-pair mechanism (C2 selectivity). Avoid adding external chloride salts.
Q3: I am trying to lithiate 2-fluoropyridine to get 2-fluoro-3-iodopyridine, but I am getting nucleophilic attack at C2. A: You used n-BuLi, didn't you? n-BuLi is a strong nucleophile and attacks the C2 position (SNAr-like) displacing the fluoride or adding across the C=N bond.
-
Fix: Switch to LiTMP or LDA . These are bulky, non-nucleophilic bases that will perform the deprotonation at C3 (Ortho-lithiation) without attacking the ring carbon.
References
-
Schlosser, M., & Rausis, T. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[3][9] Zeitschrift für Naturforschung B, 68(5), 411–422.
-
Murakami, K., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951.[10]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing Chapter 4: Pyridines: Reactions and Synthesis).
-
Snieckus, V. (1990). Directed ortho metalation.[1][8][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. guidechem.com [guidechem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Highly Polar Fluorinated Pyridine Intermediates
Welcome to the Technical Support Center for the purification of highly polar fluorinated pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these valuable compounds. The inherent basicity of the pyridine ring, coupled with the high polarity and altered electronic effects of fluorine substitution, demands carefully considered purification strategies.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your daily experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated pyridine intermediates so difficult to purify by standard normal-phase chromatography?
A: The high polarity of your fluorinated pyridine intermediates is the primary reason for their challenging purification by normal-phase chromatography. These compounds often exhibit strong interactions with the polar stationary phase (e.g., silica gel), leading to poor mobility even in highly polar solvent systems.[4] You may observe streaking or complete retention at the baseline of your TLC plate.[4] The basic nitrogen atom in the pyridine ring can also interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing.[5]
Q2: How does fluorination affect the basicity (pKa) of my pyridine intermediate?
A: Fluorine is a highly electronegative atom, and its presence on the pyridine ring has a significant impact on the basicity of the molecule. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, making it less basic and lowering its pKa value.[1][6][7] This change in pKa can influence the compound's behavior in both chromatographic separations and acid-base extractions.[1][3]
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification?
A: HILIC is an excellent alternative to normal-phase and reversed-phase chromatography for the purification of highly polar compounds like fluorinated pyridines.[8][9] If your compound is too polar for reversed-phase (elutes in the void volume) and too strongly retained on normal-phase silica, HILIC is a powerful technique to consider.[8][10] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[8][9]
Q4: Can I use recrystallization for these highly polar compounds?
A: Yes, recrystallization is a viable and often preferred method for purifying solid, highly polar fluorinated pyridine intermediates. The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Given the polar nature of your compounds, you will likely need to explore polar solvents or mixed solvent systems.[12]
Q5: What is the principle behind using acid-base extraction for purifying my fluorinated pyridine?
A: Acid-base extraction is a powerful technique that leverages the basicity of the pyridine nitrogen. By treating an organic solution of your crude product with an aqueous acid, the basic pyridine intermediate is protonated to form a water-soluble salt.[13][14][15] This salt will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer.[13][16] The aqueous layer can then be collected, and the purified pyridine intermediate can be regenerated by adding a base and extracting it back into an organic solvent.[14][16]
Troubleshooting Guides
Chromatography
Issue 1: My fluorinated pyridine streaks badly on a silica gel column.
Probable Causes:
-
Strong interaction with silanol groups: The basic pyridine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to peak tailing.[5][17]
-
High polarity: The compound is highly polar and adsorbs strongly to the silica.
Solutions:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1%), into your eluent.[18] This will neutralize the acidic sites on the silica gel, reducing the interaction with your compound and improving peak shape.[5]
-
Use an alcohol: For very polar compounds, using a more polar solvent like methanol or ethanol in your mobile phase can improve elution. A common solvent system for highly polar basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[4]
-
-
Stationary Phase Modification:
-
Use deactivated silica: Consider using silica gel that has been end-capped to reduce the number of free silanol groups.
-
Switch to an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.[4]
-
Issue 2: My compound either sticks to the baseline or flies through the column with the solvent front.
Probable Cause:
-
Mismatch between compound polarity and chromatographic mode: This is a classic sign that you are using the wrong type of chromatography.
Solutions:
-
Compound sticks to the baseline (Normal-Phase): Your compound is too polar for normal-phase chromatography.
-
Compound elutes with the solvent front (Reversed-Phase): Your compound is too polar to be retained by the non-polar stationary phase.
Workflow for Selecting a Chromatographic Method
Caption: Decision tree for selecting a suitable chromatographic method.
Recrystallization
Issue: I can't find a suitable solvent for recrystallization.
Probable Cause:
-
High polarity of the compound: Highly polar compounds can be challenging to recrystallize from single solvents.
Solutions:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at room temperature and upon heating.[11] The ideal solvent will dissolve your compound when hot but not when cold.[11]
-
Use a Mixed-Solvent System: If a single solvent doesn't work, a mixed-solvent system is often effective.[11]
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Table 1: Common Solvents for Recrystallization of Polar Compounds (in order of decreasing polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Excellent for highly polar, hydrogen-bonding compounds.[12] |
| Methanol | 6.6 | 65 | Good for many polar compounds.[12] |
| Ethanol | 5.2 | 78 | A versatile and commonly used solvent.[12] |
| Isopropanol | 4.3 | 82 | |
| Acetonitrile | 6.2 | 82 | |
| Acetone | 5.4 | 56 | Can be too good a solvent for many compounds.[12] |
| Ethyl Acetate | 4.3 | 77 | A moderately polar solvent.[12] |
This table is a general guide. The ideal solvent must be determined experimentally.
Acid-Base Extraction
Issue: I have low recovery after acid-base extraction.
Probable Causes:
-
Incomplete protonation or deprotonation: The pH of the aqueous solution may not be appropriate to fully convert your pyridine intermediate into its salt form or back to the free base.
-
Emulsion formation: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your compound.
-
Compound solubility in the aqueous layer: Even in its free base form, a highly polar fluorinated pyridine may have some solubility in the aqueous layer.
Solutions:
-
Optimize pH:
-
When extracting with acid, ensure the pH is at least 2 units below the pKa of your fluorinated pyridine to ensure complete protonation.
-
When regenerating the free base, ensure the pH is at least 2 units above the pKa. Use pH paper to check.
-
-
Break Emulsions:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the mixture through a pad of Celite.
-
-
Improve Recovery from the Aqueous Layer:
-
Back-extract the aqueous layer with a fresh portion of organic solvent after regenerating the free base.
-
For very polar compounds, using a more polar extraction solvent like dichloromethane or a mixture of solvents may be beneficial.
-
Experimental Protocol: General Acid-Base Extraction for a Fluorinated Pyridine Intermediate
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[13][19]
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add 1M aqueous HCl solution.[14] Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated pyridine salt into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete removal of the basic intermediate. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer contains neutral and acidic impurities and can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated to isolate these components if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).[16] Your purified fluorinated pyridine should precipitate if it is a solid or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[19]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain your purified fluorinated pyridine intermediate.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega.[Link]
-
Organic Acid-Base Extractions. Chemistry Steps.[Link]
-
Acid-Base Extraction. University of California, Irvine.[Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Acid–base extraction. Wikipedia.[Link]
-
3-Fluoropyridine. PubChem.[Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek.[Link]
-
Crystallization Solvents. University of Colorado Boulder.[Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.[Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. Ordomag.[Link]
-
HPLC Troubleshooting Guide. Waters.[Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc.[Link]
-
Solvent Choice. University of York, Chemistry Teaching Labs.[Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.[Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]
-
Polarity of Solvents. Reichardt.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]
-
Preparation Instruction of Flash Column. Hawach.[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[Link]
-
Running a flash column. Chemistry LibreTexts.[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.[Link]
-
Exploring the Chemical Versatility of Fluorinated Pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.[Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent.[Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.[Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.[Link]
-
Purification of strong polar and basic compounds. Reddit.[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.[Link]
-
TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI Bookshelf.[Link]
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Technical Support Center: Troubleshooting Solubility of Amino-Chloro-Pyridin-3-ol Derivatives
Welcome to the technical support guide for managing solubility challenges with amino-chloro-pyridin-3-ol derivatives. This class of compounds, while promising, often presents significant hurdles in achieving adequate solubility for reliable in vitro assays and preclinical studies. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My new amino-chloro-pyridin-3-ol derivative won't dissolve in my standard aqueous buffer. What are the first things I should check?
A1: Initial Assessment: Look Beyond the Obvious
Before attempting complex solubilization strategies, it's crucial to verify the fundamental properties of your compound batch. Poor solubility is often a symptom of underlying issues.
Scientific Rationale: The observed "insolubility" might not be solely due to the molecule's intrinsic properties. The solid-state form (crystalline vs. amorphous) and the presence of impurities can dramatically affect dissolution.[1][2] Crystalline forms, particularly stable polymorphs, have high lattice energy that the solvent must overcome, resulting in lower apparent solubility compared to their amorphous counterparts.[3]
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Re-run analytical checks (LC-MS, ¹H-NMR) to confirm the structure and purity (>95% is recommended).
-
Causality: Impurities from the synthesis (e.g., salts, unreacted starting materials) can suppress solubility or give false indications of insolubility.
-
-
Assess the Solid State:
-
Action: Visually inspect the solid. Is it a fine, fluffy powder (potentially amorphous) or a crystalline solid? If you have access to characterization equipment, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can definitively identify the form.[4]
-
Causality: If you have unknowingly produced a highly stable crystal polymorph, solubility will be significantly lower than expected.[5] It is crucial to ensure consistency between batches.
-
-
Evaluate Kinetic vs. Thermodynamic Solubility:
-
Action: Distinguish between the type of solubility you require. For initial high-throughput screening, a kinetic solubility measurement is often sufficient.[6] For formulation development, thermodynamic (or equilibrium) solubility is the gold standard.[7]
-
Causality: Many discovery experiments involve adding a DMSO stock solution to a buffer.[7] The concentration at which the compound precipitates out is its kinetic solubility. This value can be much higher than the thermodynamic solubility, where excess solid is equilibrated over a longer period (e.g., 24-48 hours).[7] Understanding this distinction prevents misinterpretation of assay results.
-
Q2: Why is this class of compounds so difficult to dissolve? And how can I use pH to improve solubility?
A2: Exploiting the Amphoteric Nature of the Pyridine Core
The chemical structure of amino-chloro-pyridin-3-ol derivatives is the primary reason for their solubility challenges. These molecules are typically amphoteric , meaning they have both acidic and basic functional groups.
Scientific Rationale:
-
Basic Centers: The pyridine ring nitrogen and the amino group are basic and will become protonated (positively charged) at low pH.
-
Acidic Center: The hydroxyl group at the 3-position is weakly acidic (phenolic) and will become deprotonated (negatively charged) at high pH.
This dual nature means the compound's net charge is highly dependent on the solution's pH, governed by the Henderson-Hasselbalch equation.[8][9] At a specific intermediate pH, known as the isoelectric point (pI) , the net charge on the molecule is zero. At this pI, intermolecular attractions (including hydrogen bonding) are maximized, and solubility is at its minimum .
Diagram 1: pH-Dependent Ionization and Solubility This diagram illustrates how the charge state of an amino-chloro-pyridin-3-ol derivative changes with pH, directly impacting its solubility. The lowest solubility occurs at the isoelectric point (pI).
Caption: pH-dependent charge states and their effect on solubility.
Experimental Protocol: pH-Solubility Profile
To leverage this property, you must determine your compound's pH-solubility profile.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Execution: Add an excess amount of your solid compound to a small volume of each buffer in separate vials.[10]
-
Equilibration: Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility (e.g., in µg/mL) against pH. The resulting curve will reveal the pH ranges where your compound is most soluble. For most assays, adjusting the pH to be at least 1.5-2 units away from the pKa of the relevant functional group is a good starting point.[11]
| pH Range | Expected Predominant Charge | Expected Solubility | Rationale |
| pH 1-4 | Cationic (+) | High | The basic pyridine nitrogen (pKa ~3-5) and amino group are protonated. |
| pH 5-8 | Zwitterionic/Neutral (0) | Low (Minimum at pI) | The molecule has no net charge, leading to strong crystal packing. |
| pH 9-12 | Anionic (-) | High | The acidic hydroxyl group (pKa ~8-10) is deprotonated. |
Note: pKa values are estimates and can be influenced by the specific position of substituents.[12][13]
Q3: I've optimized the pH, but my compound's solubility is still too low for my in vivo study. What is the next logical step?
A3: Systematic Co-solvent Screening
When pH adjustment is insufficient, using co-solvents is the next line of defense. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[14][15][16]
Scientific Rationale: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable, less polar ("hydrophobic") environment for the drug molecule to dissolve in.[15] The goal is to find a co-solvent that is effective at a low, non-toxic concentration.
Diagram 2: Solubility Troubleshooting Workflow This flowchart provides a step-by-step decision-making process for addressing solubility issues, from initial checks to advanced formulation strategies.
Caption: A decision tree for systematically troubleshooting poor compound solubility.
Experimental Protocol: Co-solvent Screening
-
Selection: Choose a panel of biocompatible co-solvents. Start with those commonly used in preclinical studies.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each selected co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration: Add the stock solution dropwise into your optimized aqueous buffer while vortexing. Observe for the first sign of persistent precipitation.
-
Concentration Gradient: For a more quantitative approach, prepare a series of solutions with increasing percentages of co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in your optimized buffer. Add excess solid compound, equilibrate for 2-4 hours (for kinetic assessment), filter, and measure the concentration.
-
Selection Criteria: Choose the co-solvent system that achieves the target solubility at the lowest possible percentage, ensuring it does not interfere with your assay or cause toxicity.[16]
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| DMSO | 1-5% | Excellent solubilizer, but can be toxic to cells at >0.5-1%. Can interfere with some assays. |
| Ethanol | 5-10% | Generally well-tolerated, but can cause protein precipitation at higher concentrations. |
| PEG 400 | 5-20% | Low toxicity, commonly used in in vivo formulations. Can be viscous. |
| Propylene Glycol (PG) | 5-20% | Another common vehicle for in vivo studies. Less viscous than PEG 400. |
| NMP | 1-5% | Strong solubilizer, but has known reproductive toxicity concerns; use with caution. |
Caution: Always run a vehicle control in your experiments to ensure the chosen co-solvent system does not produce artifacts.
Q4: I've tried everything above and still can't reach the high concentrations needed for my toxicology studies. Are there any other options?
A4: Advanced Formulation: Salt Formation
For compounds that are ionizable, forming a salt is one of the most powerful and common methods to dramatically increase aqueous solubility and dissolution rate.[17][18][19]
Scientific Rationale: By reacting your amino-chloro-pyridin-3-ol derivative with an acid or a base, you form an ionic salt. The ionic nature of the salt allows for much more favorable interactions with polar water molecules compared to the neutral, crystalline free form. The salt effectively pre-pays the energy cost of breaking the crystal lattice.[3][18]
-
For a basic compound (protonating the pyridine or amino group), you would form a salt with an acid (e.g., HCl, mesylate, tartrate) to create a hydrochloride, mesylate, or tartrate salt.
-
For an acidic compound (deprotonating the hydroxyl group), you would form a salt with a base (e.g., NaOH, KOH, tromethamine) to create a sodium, potassium, or tromethamine salt.
Feasibility Assessment: A general rule of thumb, known as the "delta pKa rule," suggests that for efficient salt formation, the difference between the pKa of the drug's functional group and the pKa of the salt counter-ion should be at least 2-3 pH units.[17]
Protocol: Small-Scale Salt Screening
-
Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid) or bases.
-
Stoichiometry: Dissolve your compound (the "free form") in a suitable organic solvent (e.g., acetone, ethanol).
-
Reaction: Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid or base.
-
Isolation: Stir the mixture. If a solid salt precipitates, it can be isolated by filtration. If no solid forms, the solvent can be slowly evaporated.
-
Characterization: Analyze the resulting solid to confirm salt formation (e.g., using DSC to find a new melting point) and then test its aqueous solubility compared to the free form. The improvement can be dramatic, sometimes increasing solubility by several orders of magnitude.[18]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link][17][19][20]
-
Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Vici Health Sciences. [Link][1]
-
Yalkowsky, S. H., & Te, E. F. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link][8]
-
Kumar, L., & Singh, G. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link][18]
-
Li, S., & Chen, S. (2004). Impact of solid state properties on developability assessment of drug candidates. Advanced Drug Delivery Reviews. [Link][2]
-
ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF. ResearchGate. [Link][19]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link][20]
-
Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link][21]
-
Pharm Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharm Tutor. [Link][15]
-
Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics. [Link][22]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link][23]
-
Thatiparty, A. (2021). Solid State Chemistry During the Early Stages of Pharmaceutical Development. LinkedIn. [Link][4]
-
Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons. [Link][5]
-
Hughey, J. R., et al. (2011). Solid-State Techniques for Improving Solubility. In Formulating Poorly Water Soluble Drugs (pp. 59-83). Springer, New York, NY. [Link][3]
-
ResearchGate. (n.d.). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link][24]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link][25]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link][9]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. [Link][6]
-
Beig, A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Medicinal Chemistry. [Link][7]
-
Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Research. [Link][26]
-
Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link][27]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link][28]
-
Akhtar, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link][29]
-
Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace. [Link][30]
-
Khan, S., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Anticancer Agents in Medicinal Chemistry. [Link][31]
-
Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link][32]
-
Boakye-Yiadom, K. O., et al. (2018). Synergistic effect of solid dispersion and inclusion complex in enhancing the solubility and stability of poorly soluble drugs. World Journal of Pharmaceutical Research. [Link][33]
-
Sharma, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link][34]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][35]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link][12]
-
ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate. [Link][36]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. ResearchGate. [Link][13]
-
Butkiewicz, M., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link][37]
-
Koes, D. R., & Camacho, C. J. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. [Link][39]
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- 2. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]
- 5. bilder.buecher.de [bilder.buecher.de]
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- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. microbenotes.com [microbenotes.com]
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- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjpdft.com [rjpdft.com]
- 19. researchgate.net [researchgate.net]
- 20. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 21. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 26. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
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- 39. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks | bioRxiv [biorxiv.org]
Technical Support Center: Stabilizing 3-Hydroxyaminopyridines
Core Directive: The Chemistry of Instability
Why is this happening? The instability of 3-hydroxyaminopyridines (and their isomers like 3-amino-2-hydroxypyridine) stems from their electron-rich, push-pull electronic structure .
-
The "Push": The hydroxyl group (-OH) and the amino group (-NH₂) are both strong electron donors (+M effect). When located on a pyridine ring, they significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO).
-
The Result: This makes the molecule exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
-
The Cascade:
-
Step 1: Loss of an electron and proton generates a resonant radical.
-
Step 2: These radicals rapidly couple to form dimers (azo-linkages or C-C coupled species) or further oxidize into highly colored aza-quinones (iminoquinones).
-
Visual Indicator: This is why your clear/yellow reaction mixture turns red, brown, or black upon exposure to air.
-
Troubleshooting Guide & FAQs
Scenario A: "My reaction mixture turned black during filtration."
Diagnosis: Rapid oxidative polymerization (Melanization). The high surface area of the filter cake exposes the electron-rich substrate to oxygen while the solvent evaporates, increasing local concentration and accelerating dimerization.
Corrective Protocol:
-
Immediate: Stop filtration. Re-dissolve in degassed solvent containing 0.1% w/v Ascorbic Acid or Sodium Bisulfite .
-
Prevention:
-
Do not use paper filters. Use a closed fritted glass funnel (Schlenk frit) under positive Nitrogen/Argon pressure.
-
Solvent Wash: Wash the filter cake with a solvent containing a radical scavenger (e.g., BHT or dilute ascorbic acid).
-
Scenario B: "I lost 40% yield during aqueous workup."
Diagnosis: Zwitterionic Solubility & pH-Dependent Oxidation. 3-Hydroxypyridines are zwitterionic (isoelectric point often near pH 5-7). At neutral pH, they are most soluble in water (yield loss) and most susceptible to oxidation (phenolate/free amine form).
Corrective Protocol:
-
pH Control: Perform extractions at a pH away from the isoelectric point.
-
Option 1 (Acidic): Extract at pH 2-3 (protonated form is stable) if your product extracts into organic solvents (unlikely for free amines).
-
Option 2 (Slightly Basic): Rapidly extract at pH 8-9 into polar organics (n-Butanol or EtOAc/THF mixtures) using degassed buffers .
-
-
Additive: Add Sodium Metabisulfite (Na₂S₂O₅) to the aqueous layer (approx. 1-2 eq) before adjusting pH. This acts as a sacrificial antioxidant.
Scenario C: "The product degrades in the freezer."
Diagnosis: Photo-oxidation and Trace Peroxides. Even at -20°C, trace peroxides in ethers (THF, Dioxane) or trapped oxygen can degrade the compound over weeks.
Corrective Protocol:
-
Container: Store in amber vials (UV protection).
-
Atmosphere: Flush the vial with Argon (heavier than air) before capping. Nitrogen can diffuse out over time; Argon is superior for long-term storage.
-
Form: Store as the HCl or HBr salt if possible. The protonated pyridinium/ammonium species is significantly more resistant to oxidation than the free base.
Strategic Protection: Decision Matrix
If handling the free 3-hydroxyaminopyridine is too difficult, you must mask the 3-hydroxy group.
Diagram 1: Protective Group Decision Tree
Caption: Decision matrix for selecting the optimal protective group based on synthetic conditions.
Mechanism of Failure
Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Aza-Quinone Cascade" that turns your product into tar.
Diagram 2: Oxidative Degradation Pathway
Caption: The oxidative cascade from the stable substrate to colored impurities (Dimers/Quinones).
Master Protocol: Anaerobic Isolation
Objective: Isolate 3-amino-5-hydroxypyridine (or similar) without degradation.
Reagents:
-
Degassing: Sparge all solvents with Argon for 15 mins/L.
-
Antioxidant Buffer: 0.5 M Phosphate buffer (pH 6.5) containing 1% (w/v) Sodium Ascorbate .
Step-by-Step:
-
Quench: Cool reaction to 0°C. Cannulate the reaction mixture into the Antioxidant Buffer under Argon. Never pour through air.
-
Extraction:
-
Use degassed Ethyl Acetate or n-Butanol.
-
Perform extractions rapidly in a separating funnel flushed with Argon.
-
Tip: If an emulsion forms, do not wait. Centrifuge immediately or add brine. Time is yield.
-
-
Drying: Use Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) as its slight Lewis acidity can sometimes catalyze surface oxidation on the solid.
-
Concentration: Rotary evaporate at the lowest possible temperature (<35°C). Backfill the rotavap with Nitrogen, not air.
-
Storage: Immediately dissolve the residue in the final solvent or crystallize. If storing as a solid, seal under Argon at -20°C.
References
-
Oxidation Mechanisms of Aminopyridines
- Study on the oxidative instability and tautomeric equilibria of aminopyridines.
-
Source:
-
Protective Group Strategies
- Greene's Protective Groups in Organic Synthesis (General Reference).
-
Source:
-
Antioxidant Stabilization (Ascorbic Acid/Bisulfite)
- Stabilization of oxid
-
Source:
-
Handling Air-Sensitive Reagents
- Standard Schlenk and syringe techniques for air-sensitive compounds.
-
Source:
Optimizing reaction conditions for nucleophilic aromatic substitution on pyridines
Technical Support Center: SNAr on Pyridines Senior Application Scientist Desk Status: Online | Ticket ID: SNAR-PYR-OPT
Introduction: Beyond the Textbook
Welcome. If you are reading this, you likely aren't dealing with a simple textbook substitution. You are probably facing a 3-halopyridine that refuses to react, a 2,4-dihalopyridine yielding the wrong isomer, or a reaction mixture that has turned into an intractable black tar.
Nucleophilic Aromatic Substitution (SNAr) on pyridines is governed by a counter-intuitive set of rules compared to standard aliphatic SN2 chemistry. Success relies on manipulating the Meisenheimer Complex —the high-energy anionic intermediate. My goal here is to help you stabilize that intermediate and drive your reaction to completion.
Module 1: Reactivity & Substrate Design
Q: Why is my pyridine substrate unreactive?
A: You are likely fighting the electron density of the ring. Unlike benzene, pyridine is electron-deficient, but position matters immensely.
-
The "2/4 Rule": SNAr only proceeds efficiently at the 2- (ortho) and 4- (para) positions relative to the nitrogen. The ring nitrogen acts as an electron sink (similar to a nitro group in benzene), stabilizing the negative charge in the intermediate.
-
The "3-Position Dead Zone": The 3-position (meta) cannot stabilize the negative charge on the nitrogen via resonance. A 3-halopyridine reacts roughly as slowly as chlorobenzene unless you have strong Electron Withdrawing Groups (EWGs) like -NO₂ or -CN elsewhere on the ring.
Q: I’m using an Iodide leaving group, but the reaction is slow. Should I switch?
A: Yes. Switch to Fluorine. This is the "Fluorine Effect," the single most common optimization oversight in SNAr.
-
Logic: In SN2, Iodide is the best leaving group (weakest bond). In SNAr, the rate-determining step (RDS) is the attack of the nucleophile, not the bond breaking.
-
Mechanism: Fluorine is highly electronegative.[1][2] It inductively pulls electron density, making the ring carbon more positive (electrophilic) and stabilizing the Meisenheimer intermediate.
-
Order of Reactivity: F >> Cl
Br > I.[1]
Visualizing the Mechanism:
Caption: The SNAr reaction coordinate showing the critical role of the leaving group in the rate-determining step.
Module 2: The Reaction Matrix (Conditions & Optimization)
Q: My reaction stalls at 50% conversion. How do I push it?
A: This is often due to product inhibition (protonated product precipitating) or insufficient energy to overcome the activation barrier.
The Optimization Protocol:
| Variable | Recommendation | The "Why" (Causality) |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents solvate the cation (e.g., Na⁺), leaving the nucleophilic anion "naked" and highly reactive. |
| Base | Cs₂CO₃ or K₂CO₃ | Cesium (Cs⁺) is large and forms loose ion pairs (the "Cesium Effect"), increasing nucleophile solubility in organic solvents. |
| Temp | Microwave (120–180°C) | SNAr has a high activation energy ( |
| Additives | 18-Crown-6 | If using K₂CO₃ in non-polar solvents (like Toluene), this phase transfer catalyst pulls K⁺ into solution. |
Q: Can I use protic solvents like Ethanol?
A: Only if your nucleophile is the solvent itself (e.g., NaOEt in EtOH). If you use an amine in ethanol, the solvent will hydrogen-bond to the amine, forming a "solvation shell" that drastically reduces its nucleophilicity. Stick to aprotic solvents.
Module 3: Regioselectivity (The "2 vs 4" Dilemma)
Q: I have 2,4-dichloropyridine. Which chlorine reacts first?
A: This is a classic problem.
-
Standard Rule: The 4-position (para) is usually more reactive.
-
Reason: It is less sterically hindered than the 2-position.
-
Resonance: The intermediate formed at C-4 is stabilized by the nitrogen without the repulsion of the nitrogen lone pair that affects C-2 attack.
-
-
The Exception (C-2 Selectivity): You can force reaction at the 2-position if your nucleophile can coordinate (chelate) with the ring nitrogen (e.g., transition metal catalysis or specific hydrogen-bonding conditions), or if the C-5 position has a bulky group blocking C-4.
Decision Tree for Regioselectivity:
Caption: Strategic decision path for selectively functionalizing dihalopyridines.
Module 4: Troubleshooting Specific Failures
Issue 1: "I see a new spot on TLC, but it's an -OH byproduct."
-
Diagnosis: Hydrolysis. Your hydroxide (from wet solvent or base) is acting as a nucleophile. Hydroxide is a smaller, harder nucleophile than most amines and will outcompete them.
-
Fix:
-
Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).
-
Switch base from hydroxides (NaOH) to anhydrous carbonates (K₂CO₃) or organic bases (DIPEA/DBU).
-
Issue 2: "The reaction turns into black tar/polymer."
-
Diagnosis: Pyridines are prone to oxidative degradation or polymerization at high temperatures, especially with iodide/bromide leaving groups.
-
Fix:
-
Degas your solvent. Oxygen can promote radical side pathways. Sparge with Nitrogen/Argon for 15 mins.
-
Lower the temp, increase the time. Or better yet, use Microwave irradiation to minimize the time the substrate spends at thermal degradation temperatures.
-
Issue 3: "My nucleophile is an aniline (weak nucleophile) and won't react."
-
Diagnosis: Anilines are poor nucleophiles (
). -
Fix:
-
Acid Catalysis (The Reverse Strategy): Surprisingly, adding a Bronsted acid (like HCl or TsOH) can help. It protonates the pyridine nitrogen, making the ring extremely electron-deficient (highly electrophilic). The aniline is weak enough that it won't be fully protonated by the acid, allowing it to attack the now "super-activated" ring.
-
Buchwald-Hartwig: If SNAr fails, switch to Palladium-catalyzed cross-coupling.
-
References
-
Mechanism & Leaving Group Effects
- Detailed analysis of the "Fluorine Effect" and Meisenheimer complex stabiliz
-
Source:
-
Regioselectivity (2 vs 4 position)
- QM analysis of C-4 vs C-2 selectivity in dihalopyrimidines/pyridines.
-
Source:
-
Microwave Acceleration
- Comparison of conductive heating vs.
-
Source:
-
Solvent Effects
- Role of polar aprotic solvents and "Directed SNAr" using pyridine as solvent.
-
Source:
Sources
Validation & Comparative
19F NMR Interpretation of Trifluoromethoxy Pyridine Derivatives: A Comparative Technical Guide
Executive Summary: The "Silent" Pharmacophore Challenge
In modern medicinal chemistry, the trifluoromethoxy group (-OCF
For pyridine derivatives—common scaffolds in kinase inhibitors and GPCR ligands—distinguishing a trifluoromethoxy group from a trifluoromethyl (-CF
This guide objectively compares
Comparative Analysis: Performance Matrix
The following table compares the efficacy of
| Feature | HRMS (Mass Spec) | |||
| Direct Detection | High (100% natural abundance, spin 1/2) | None (No protons in -OCF | Low (1.1% abundance, split signal) | Indirect (m/z only) |
| Regioisomer ID | High (Sensitive to electronic environment) | Low (Indirect via ring protons) | Medium (Requires long acquisition) | Low (Isomers often have identical mass) |
| Quantification | Excellent (Integrable, wide dynamic range) | N/A (For the -OCF | Poor (Relaxation issues, NOE) | Variable (Ionization differences) |
| Differentiation | Clear (-OCF | Impossible | Difficult (Both appear as quartets) | Ambiguous (Both add 19 Da vs H/CH3) |
| Analysis Time | Fast (1-5 mins) | Fast (1-5 mins) | Slow (30+ mins for quaternary C) | Fast |
Why Alternatives Fail
-
H NMR: The -OCF
group is invisible. You must rely on the splitting patterns of other protons on the pyridine ring, which can be deceptive in highly substituted derivatives. -
C NMR: The -OCF
carbon appears as a quartet ( Hz) with extremely low intensity due to splitting and lack of NOE enhancement. It is often lost in the baseline noise. -
Mass Spec: While it confirms the molecular formula, it cannot easily distinguish between a 2-OCF
and 3-OCF isomer, nor can it reliably differentiate -OCF from other isobaric fluorinated modifications without complex fragmentation analysis.
Technical Deep Dive: F Interpretation
The "Magic Range" for -OCF
Unlike fluorine atoms directly attached to the aromatic ring (which span -100 to -170 ppm), the trifluoromethoxy group appears in a distinct, narrow window.
-
Typical Range: -57.0 ppm to -59.5 ppm (relative to CFCl
at 0 ppm). -
Differentiation from -CF
: Trifluoromethyl (-CF ) groups on pyridines typically appear upfield, between -60.0 ppm and -68.0 ppm . This ~5 ppm difference is diagnostic.
Regioisomer Shifts (Pyridine Scaffold)
The position of the -OCF
| Isomer | Chemical Shift ( | Electronic Rationale |
| 2-OCF | -57.5 to -58.9 ppm | Deshielded. The electron-deficient C2 position (adjacent to N) pulls density, slightly deshielding the F nuclei. |
| 3-OCF | -58.0 to -59.0 ppm | Baseline. Similar to phenyl-OCF |
| 4-OCF | -57.8 to -58.5 ppm | Intermediate. Resonance withdrawal from N affects C4, but distance mitigates the inductive effect. |
Note: Substituents (Cl, Br, CN) on the ring will cause additional shifts. An ortho-chloro group typically causes a slight downfield shift (e.g., 2-Cl-5-OCF
Diagnostic Decision Tree
Use the following logic flow to assign your fluorinated pyridine signal.
Figure 1: Decision tree for assigning fluorinated moieties on pyridine scaffolds based on
Experimental Protocol: Quantitative F NMR (qNMR)
To ensure reproducibility and accurate integration (quantification), strictly follow this self-validating protocol.
Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) as the standard.-
Why? DMSO-d
can cause slight shift variations (0.5 - 1.0 ppm) due to hydrogen bonding with the pyridine nitrogen, complicating comparison with literature values.
-
-
Internal Standard: Use
-Trifluorotoluene (PhCF ) .-
Shift: -63.72 ppm.
-
Why? It is chemically inert, distinct from the -OCF
region (-58 ppm), and has a similar relaxation time ( ) to the analyte, minimizing error. -
Alternative: Trifluoroacetic acid (TFA) @ -76.5 ppm (use with caution; can protonate the pyridine nitrogen, drastically shifting signals).
-
Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) is not usually necessary for
F unless C decoupling is desired. A standard single pulse (zg) is sufficient as there are no protons in the -OCF group to cause NOE enhancement. -
Spectral Width (SW): 200 ppm (covers +50 to -150 ppm).
-
Offset (O1): -100 ppm.
-
Relaxation Delay (D1): Critical.
-
Fluorine nuclei in -OCF
groups have long longitudinal relaxation times ( ), often 2–5 seconds. -
Setting: Set D1
5 (typically 10–15 seconds ) for quantitative accuracy. Using the default 1s delay will under-integrate the signal by up to 30%.
-
Workflow Diagram
Figure 2: Optimized workflow for quantitative
References
-
Chemical Shift Data: Ambeed. 2-Chloro-5-(trifluoromethoxy)pyridine. Link
-
General 19F NMR Tables: Alfa Chemistry. 19F NMR Chemical Shift Table. Link
-
Methodology: University of Colorado Boulder. 19F NMR Reference Standards. Link
-
Patent Data (Shifts): World Intellectual Property Organization.[1] WO2010040461 - Heterocyclic Compounds. Link
-
Substituent Effects: ResearchGate. 19F NMR Chemical Shift Variability in Trifluoroacetyl Species. Link
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Chlorinated Aminopyridines
Executive Summary
Chlorinated aminopyridines serve as critical scaffolds in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical agents (e.g., kinase inhibitors). However, their analysis presents a distinct challenge: regioisomerism . The position of the chlorine atom relative to the amino group (e.g., 2-amino-3-chloropyridine vs. 2-amino-5-chloropyridine) drastically alters chemical reactivity but results in identical molecular weights (
This guide provides a definitive comparison of the mass spectrometry (MS) behaviors of these isomers. By leveraging specific fragmentation mechanisms—specifically the "Ortho Effect" —researchers can confidently distinguish between isomers without relying solely on NMR.
Part 1: The Isotope Signature (The Baseline)
Before analyzing fragmentation, the molecular ion (
Diagnostic Criteria
For any chlorinated aminopyridine (
-
Base Peak (
): The monoisotopic peak containing . -
Isotope Peak (
): A peak approximately 33% the intensity of the base peak, corresponding to .
Table 1: Theoretical Isotope Abundances (EI Source, 70 eV)
| Ion Identity | m/z (Nominal) | Relative Abundance (%) | Origin |
| M ( | 128 | 100% | Molecular Ion |
| M+1 ( | 129 | ~6.0% | Carbon-13 contribution |
| M+2 ( | 130 | ~32.0% | Chlorine-37 Isotope |
Analyst Note: Deviations >10% from the 3:1 ratio in the M:M+2 intensity suggest interference or co-elution of non-chlorinated impurities.
Part 2: Fragmentation Mechanics & The "Ortho Effect"
The core differentiation between isomers lies in how the molecule breaks apart. While all aminopyridines undergo ring cleavage (loss of HCN), the relative position of the substituents dictates alternative pathways.
General Pathway: Ring Cleavage (Loss of HCN)
For all isomers, the pyridine ring is stable but eventually fragments via the loss of hydrogen cyanide (HCN, 27 Da).
-
Mechanism: Radical-induced cleavage adjacent to the ring nitrogen.
-
Transition:
.
Isomer-Specific Pathway: The Ortho Effect
In 2-amino-3-chloropyridine , the amino group (
-
Mechanism: A hydrogen atom from the amino group transfers to the chlorine, allowing the elimination of neutral hydrochloric acid (HCl, 36/38 Da).
-
Result: A distinct peak at
( ). -
Contrast: The 2-amino-5-chloropyridine isomer cannot easily eliminate HCl because the substituents are spatially separated. It predominantly loses a chlorine radical (
, 35 Da) to form or proceeds via HCN loss.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for the Ortho (2,3) vs. Para-like (2,5) isomers.
Figure 1: Divergent fragmentation pathways. The red path (HCl loss) is diagnostic for the 2,3-isomer due to the ortho effect.
Part 3: Comparative Analysis Guide
This section compares the two most common isomers found in drug development.
Table 2: Isomer Differentiation Matrix
| Feature | 2-Amino-3-Chloropyridine (Ortho) | 2-Amino-5-Chloropyridine (Meta/Para) |
| Dominant Mechanism | Ortho-Effect Elimination | Ring Cleavage / Radical Loss |
| Key Diagnostic Loss | Loss of HCl (36 Da) | Loss of HCN (27 Da) |
| Primary Fragment Ion | m/z 92 (High Intensity) | m/z 101 (Base Peak usually) |
| Secondary Fragment | m/z 65 (Loss of HCN from m/z 92) | m/z 93 (Loss of Cl radical) |
| Spectral "Look" | "Messier" (more rearrangement ions) | "Cleaner" (distinct HCN loss series) |
Scientific Insight: In Electron Ionization (EI), the intensity of the
peak in the 2,3-isomer is oftenof the base peak. In the 2,5-isomer, this peak is negligible ( ) because the H-transfer is geometrically forbidden.
Part 4: Experimental Protocol (Self-Validating)
To reproduce these results, strict adherence to ionization energy and solvent conditions is required. This protocol uses Electrospray Ionization (ESI) for LC-MS applications, which is standard in pharma QC.
Reagents & Equipment[1][2]
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Methanol (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),
.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol.
-
Dilute 1:100 with Solvent A to ensure complete protonation (
formation). -
Validation Check: Ensure solution pH is < 4.0.
-
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C (Prevents thermal degradation before ionization).
-
Fragmentor Voltage: 100 - 135 V (Critical: Set high enough to induce in-source fragmentation if running single-quad, or use Collision Energy of 15-25 eV in MS/MS).
-
-
Data Acquisition:
-
Scan Range: m/z 50 – 200.
-
Acquire in Profile Mode to resolve isotope distinctness.
-
Workflow Diagram
Figure 2: LC-MS/MS workflow for differentiating chlorinated aminopyridines.
References
-
NIST Mass Spectrometry Data Center. 2-Amino-5-chloropyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Fu, X., et al. (2006). Fragmentation study of chlorinated pyridines by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[2] (Provides basis for ESI fragmentation patterns of halo-pyridines).
Sources
Comparing biological activity of OCF3 vs CF3 pyridine analogs
Comparative Guide: Biological Activity of OCF vs. CF Pyridine Analogs
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a trifluoromethyl group (-CF
-
The CF
Group acts as an "Electronic Anchor," providing strong electron-withdrawing effects to lower the pKa of the pyridine nitrogen, reducing metabolic liability at the ring, and increasing lipophilicity. -
The OCF
Group acts as a "Lipophilic Hinge." It offers superior lipophilicity ( ) and a unique conformational flexibility due to the ether linkage, allowing the terminal CF motif to access hydrophobic pockets that are sterically inaccessible to a rigid aryl-CF bond.
This guide objectively compares these two moieties on a pyridine scaffold, supported by physicochemical data, synthetic accessibility, and case studies.
Part 1: Physicochemical & Structural Analysis
The choice between -CF
Comparative Data Table
| Feature | Trifluoromethyl Pyridine (-CF | Trifluoromethoxy Pyridine (-OCF | Impact on Drug Design |
| Hansch Lipophilicity ( | +0.88 | +1.04 | OCF |
| Hammett Constant ( | 0.54 | 0.35 | CF |
| Hammett Constant ( | 0.43 | 0.38 | CF |
| Bond Angle | Rigid C-C bond | Flexible C-O-C (~120°) | OCF |
| Metabolic Stability | High (Inert) | High (Potential dealkylation) | Both are generally stable, but OCF |
| Synthetic Difficulty | Low to Medium | High | OCF |
Electronic Modulation of the Pyridine Ring
The electronic influence on the pyridine nitrogen is a critical differentiator.
-
CF
(Strong EWG): Significantly lowers the pKa of the pyridine nitrogen (approx. units vs. H). This reduces the formation of pyridinium ions at physiological pH, potentially improving membrane permeability but reducing solubility. -
OCF
(Moderate EWG): While the -I (inductive) effect is strong, the oxygen atom donates electron density via resonance (+M), partially counteracting the withdrawal.[1] This makes the pyridine nitrogen slightly more basic than its CF counterpart, which can be advantageous for maintaining solubility or specific H-bond interactions.
Part 2: Biological Performance & Case Studies
Case Study: Sorafenib Analogs (Urea Derivatives)
A direct comparison of -CF
-
Study Design: Researchers synthesized analogs where the pyridine ring at the "tail" of the molecule was substituted with either -CF
or -OCF . -
Results:
-
CF
Analog: IC against MGC-803 cell line = 4.12 µM . -
OCF
Analog: IC against MGC-803 cell line = >10 µM .
-
-
Analysis: In this specific binding pocket, the rigid extension provided by the CF
group was critical for activity. The conformational flexibility of the OCF group likely introduced an entropic penalty or resulted in a steric clash due to the angulated oxygen linker.
The "Riluzole Effect" (General Application)
While Riluzole is a benzothiazole, the principle applies to pyridines. The -OCF
-
Application: Use -OCF
when you need to block a metabolic "hotspot" on the pyridine ring without deactivating the ring as strongly as a -CF group would (preserving some H-bond acceptor capability of the nitrogen).
Part 3: Decision Framework & Visualization
Selection Logic Flowchart
Use this logic gate to determine the optimal analog for your lead optimization.
Caption: Decision tree for selecting between Trifluoromethyl and Trifluoromethoxy substituents based on pKa modulation and binding site geometry.
Part 4: Experimental Protocols
Protocol: Radical Trifluoromethylation of Pyridine (Minisci Reaction)
This is the industry-standard method for introducing a CF
Reagents:
-
Substrate: 4-substituted pyridine (1.0 equiv)
-
Reagent: Sodium triflinate (Langlois reagent, CF
SO Na) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)
-
Solvent: DCM/Water (2:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve the pyridine substrate in a biphasic mixture of DCM and water.
-
Acidification: Add TFA (1.0 equiv) to protonate the pyridine (activates the ring for nucleophilic radical attack).
-
Radical Generation: Add Sodium triflinate followed by the dropwise addition of TBHP at 0°C.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The CF
radical is generated in situ and attacks the most electron-deficient position (usually C2 or C4). -
Workup: Neutralize with NaHCO
, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
Validation Check:
-
NMR: Look for a singlet in
F NMR around -63 ppm. -
Regioselectivity: Confirm position via
H NMR coupling constants (C2 substitution will remove the doublet adjacent to nitrogen).
Protocol: Synthesis of 2-(Trifluoromethoxy)pyridine
Direct trifluoromethoxylation is difficult. The preferred route often involves the in situ formation of trifluoromethyl hypofluorite or using silver salts.
Method: Silver-Mediated Trifluoromethoxylation [2]
-
Precursor: 2-Hydroxypyridine (Pyridone).
-
Reagents: AgOCF
(prepared in situ or commercially sourced) + Selectfluor (oxidant). -
Condition: Reaction is performed in dry acetonitrile under inert atmosphere (N
). -
Mechanism: Oxidative transfer of the OCF
ligand from silver to the pyridine nitrogen/oxygen. -
Note: This reaction often yields a mixture of N-OCF
and C-OCF isomers. Careful chromatographic separation is required.
Part 5: References
-
Wang, J., et al. (2010). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Liu, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. Link
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
Publish Comparison Guide: Structural Dynamics of 4-Amino-2-Chloro-5-Substituted Pyridines
The following guide provides a comprehensive structural and experimental analysis of 4-amino-2-chloro-5-substituted pyridines , with a specific focus on the 5-iodo and 5-chloro derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., ERK2 inhibitors) and antifungals.
This guide compares the crystallographic performance (packing efficiency, synthons, and druggability) of the target scaffold against key alternatives: the parent scaffold (unsubstituted at C5) and regioisomeric analogues .
Executive Summary: The Scaffold Advantage
In medicinal chemistry, the 4-amino-2-chloro-5-substituted pyridine core is a "privileged scaffold." Unlike its 2-amino counterparts, the 4-amino arrangement offers unique hydrogen-bonding geometries critical for ATP-binding site interactions in kinases.
Why this scaffold matters:
-
Synthetic Handle: The 2-Cl position is primed for SNAr reactions, while the 5-position (often I or Br) allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), enabling rapid library expansion.
-
Crystallographic "Performance": The combination of a hydrogen-bond donor (-NH₂) and multiple acceptors (pyridine N, Cl, I) creates robust supramolecular synthons that enhance crystallinity, facilitating easier structural determination compared to non-halogenated analogs.
Comparative Structural Analysis
This section objectively compares the structural properties of the Target Scaffold (5-Iodo) against its primary alternatives.
Subject vs. Alternatives
| Feature | Target Scaffold (4-Amino-2-chloro-5-iodopyridine) | Alternative A (Parent) (4-Amino-2-chloropyridine) | Alternative B (Regioisomer) (2-Amino-5-chloropyridine) |
| CAS Number | 800402-12-4 | 14432-12-3 | 1072-98-6 |
| Melting Point | 125–129 °C | 90–94 °C | 135–138 °C |
| Primary Synthon | N-H···N (Dimer) + I···N (Halogen Bond) | N-H···N (Chain/Tape) | N-H···N (Centrosymmetric Dimer) |
| Lattice Stability | High (Stabilized by Halogen Bonding) | Moderate (Dominated by weak van der Waals) | High (Strong H-bond network) |
| Utility | Dual-functional (SNAr + Cross-coupling) | Mono-functional (SNAr only) | Mono-functional (SNAr only) |
Deep Dive: The "Iodine Effect" on Crystal Packing
X-ray data reveals a critical performance advantage for the 5-substituted variants:
-
Halogen Bonding (XB): In the 5-iodo derivative, the iodine atom acts as a Lewis acid (sigma-hole donor) interacting with the pyridine nitrogen of a neighboring molecule. This I···N interaction creates a secondary stabilizing network that is absent in the parent 4-amino-2-chloropyridine.
-
Packing Density: The introduction of the bulky 5-substituent forces the molecules into a "herringbone" or "slipped stack" arrangement to maximize pi-pi interactions, often resulting in higher melting points and more stable polymorphs than the parent compound.
-
Regioisomer Contrast: The 2-amino analog (Alternative B) typically forms cyclic dimers (
motif). In contrast, the 4-amino target often forms catemeric chains ( motif) which are then cross-linked by the halogen, leading to 3D networks that are more resistant to solvent inclusion (solvate formation).
Experimental Protocols
To replicate these findings or generate novel data for proprietary derivatives, follow these self-validating protocols.
Protocol A: Synthesis of 4-Amino-2-chloro-5-iodopyridine
Rationale: Direct iodination is preferred over Sandmeyer reactions to preserve the sensitive amino group.
-
Reagents: Dissolve 2-chloro-4-aminopyridine (1.0 eq) in acetonitrile (ACN).
-
Iodination: Add N-iodosuccinimide (NIS) (1.2 eq) slowly at room temperature.
-
Reaction: Heat to 70°C for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to RT. Quench with sat. aq. Na₂CO₃ (pH 9-10). Extract with EtOAc.
-
Purification: Recrystallize from ethanol to yield the target as a cream/yellow solid.
Protocol B: Single Crystal Growth (Slow Evaporation)
Rationale: Halogenated pyridines have low solubility in water but high solubility in polar organics. A mixed-solvent system controls nucleation.
-
Preparation: Prepare a saturated solution of the synthesized compound in Methanol/Dichloromethane (1:1 v/v) .
-
Filtering: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to restrict evaporation rate.
-
Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote defect-free crystal growth.
-
Harvest: Harvest crystals after 3-7 days when they reach ~0.2 mm dimensions.
Visualization of Structural Logic
The following diagrams illustrate the synthesis workflow and the competing supramolecular synthons that dictate the crystal quality.
Figure 1: Synthesis & Crystallization Workflow
Caption: Step-by-step workflow from raw material to diffraction-quality single crystals.
Figure 2: Supramolecular Synthon Competition
This diagram explains why the 5-substituted variant crystallizes differently.
Caption: The 5-Iodo substituent introduces Halogen Bonding, cross-linking the H-bonded chains into a robust 3D lattice.
References & Data Sources
-
PubChem Compound Summary: 2-Chloro-5-iodopyridin-4-amine (CAS 800402-12-4) . National Library of Medicine. [Link]
-
Crystal Structure of 4-amino-3,5-dichloropyridine . PMC (PubMed Central). (Used as comparative analog for dichloro-packing). [Link]
-
Cambridge Structural Database (CSD) . For full .CIF files of related 2-amino-5-chloropyridine structures (Refcode: AMCLPY). [Link]
The Trifluoromethoxy Group: A Shield Against Metabolism in Drug Discovery
A Comparative Guide to Enhancing Metabolic Stability
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. A molecule's susceptibility to metabolism dictates its half-life, bioavailability, and potential for drug-drug interactions. In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tactic to enhance a compound's metabolic stability. Among these, the trifluoromethoxy (-OCF3) group is a particularly effective bioisostere for the commonly encountered methoxy (-OCH3) group, often imparting significant resistance to metabolic degradation.
This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy derivatives against their methoxy and other chemical analogs. We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data from in vitro studies, and provide detailed protocols for assessing metabolic stability in your own research.
The Physicochemical Advantage: Why Trifluoromethoxy Excels
The superior metabolic stability of the trifluoromethoxy group over the methoxy group is not a matter of chance; it is a direct consequence of its unique physicochemical properties. Several key factors contribute to this advantage.[1][2]
At the forefront is the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is inherently more resistant to enzymatic cleavage by metabolic powerhouses like the cytochrome P450 (CYP) superfamily of enzymes.[1][2] This makes the trifluoromethoxy group a formidable shield at sites that would otherwise be vulnerable to oxidative metabolism.
Furthermore, the trifluoromethoxy group exerts a potent electron-withdrawing effect, which decreases the electron density on the adjacent oxygen atom and the attached aromatic ring.[1][2] This electronic modulation makes the molecule less susceptible to oxidative attack by CYP enzymes. Compounding this is the steric hindrance provided by the bulky trifluoromethyl moiety. This steric shield can physically impede the access of metabolizing enzymes to the ether linkage, further reducing the likelihood of oxidative demethylation, a common metabolic pathway for methoxy-containing compounds.[1]
In addition to its metabolic resilience, the trifluoromethoxy group is also more lipophilic than the methoxy group. This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a desirable trait for many drug candidates.[1][2]
Head-to-Head Comparison: Experimental Evidence of Enhanced Stability
The theoretical advantages of the trifluoromethoxy group are borne out by empirical data. In vitro metabolic stability assays, typically conducted using liver microsomes, provide a quantitative measure of a compound's susceptibility to metabolism. These assays determine key parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint), which is a measure of the liver's inherent ability to metabolize a drug.
A compelling case study is found in the development of analogues for the anti-tuberculosis drug PA-824.[3] By systematically replacing substituents on the biphenyl side chain, researchers were able to directly compare the metabolic stability of various functional groups. The data below, extracted from studies on these biphenyl analogues, clearly illustrates the stabilizing effect of the trifluoromethoxy group.
| Compound/Analog | Key Substituent | Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Biphenyl Analog 1 | 4'-OCH3 | 39 | 17.8 |
| Biphenyl Analog 2 | 4'-OCF3 | >120 | <5.8 |
| Biphenyl Analog 3 | 4'-H | 115 | 6.0 |
| Biphenyl Analog 4 | 4'-CF3 | >120 | <5.8 |
| Biphenyl Analog 5 | 4'-Cl | >120 | <5.8 |
Data synthesized from Palmer et al., J. Med. Chem. 2010, 53, 1, 282–294.[3]
As the table demonstrates, the methoxy-substituted analog exhibited a significantly shorter half-life and higher intrinsic clearance compared to its trifluoromethoxy counterpart. The trifluoromethoxy analog, along with other electron-withdrawing and lipophilic groups, showed markedly improved stability, with half-lives exceeding the duration of the assay. This highlights the profound impact that bioisosteric replacement of a methoxy with a trifluoromethoxy group can have on a molecule's metabolic fate.
The Engine of Metabolism: The Role of Cytochrome P450
The primary drivers of Phase I metabolism are the cytochrome P450 (CYP) enzymes, a diverse family of heme-containing monooxygenases predominantly found in the liver. These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including the majority of small-molecule drugs.
The metabolic process for a methoxy-substituted aromatic compound often involves O-demethylation. This process is initiated by the CYP enzyme abstracting a hydrogen atom from the methyl group, leading to the formation of a hydroxymethyl intermediate, which then decomposes to a phenol and formaldehyde.
The trifluoromethoxy group effectively blocks this pathway. The strong C-F bonds are resistant to hydrogen abstraction, and the electron-withdrawing nature of the fluorine atoms deactivates the molecule towards oxidative attack.[1][2] This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, thereby slowing the overall rate of metabolism.
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion: A Strategic Choice for Robust Drug Candidates
The strategic replacement of a metabolically labile methoxy group with a trifluoromethoxy group is a well-validated and highly effective strategy in modern drug discovery. The inherent chemical properties of the -OCF3 group—namely its strong C-F bonds, electron-withdrawing nature, and steric bulk—render it significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. The experimental data from comparative in vitro studies consistently demonstrates a marked increase in metabolic half-life and a reduction in intrinsic clearance for trifluoromethoxy-containing compounds. By understanding the underlying mechanisms and employing robust experimental protocols, medicinal chemists can leverage the power of the trifluoromethoxy group to design more durable and efficacious drug candidates.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Palmer, B. D., Thompson, A. M., Sutherland, H. S., Blaser, A., Kmentova, I., Franzblau, S. G., Wan, B., Wang, Y., Ma, Z., & Denny, W. A. (2010). Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b]o[1][4]xazine (PA-824). Journal of Medicinal Chemistry, 53(1), 282–294. [Link]
-
Gajula, S. N. R., Koppula, S., & Palle, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
-
Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]
-
Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
-
Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future Medicinal Chemistry, 2(8), 1295-1304. [Link]
-
Thompson, A. M., Blaser, A., Palmer, B. D., Franzblau, S. G., Wan, B., Wang, Y., Ma, Z., & Denny, W. A. (2015). Biarylmethoxy 2-nitroimidazooxazine antituberculosis agents: Effects of proximal ring substitution and linker reversal on metabolism and efficacy. Bioorganic & Medicinal Chemistry Letters, 25(18), 3804-3809. [Link]
-
Diana, G. D., Rudewicz, P., Pevear, D. C., Nitz, T. J., Aldous, S. C., Aldous, D. J., Robinson, D. T., Draper, T., Dutko, F. J., Aldi, C., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol: Proper Disposal Procedures
Executive Summary & Core Directive
Immediate Action: Treat 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol as Halogenated Organic Waste .
Due to the presence of both chlorine and a trifluoromethoxy (
Waste Classification:
-
Primary Stream: Halogenated Organic Solid (or Liquid if in solution).
-
RCRA Status: Not explicitly P- or U-listed, but must be managed as characteristic hazardous waste (Toxicity/Reactivity) under 40 CFR 261 .[1]
-
Segregation: Keep separate from strong oxidizing agents and acids.
Chemical Profile & Hazard Identification
Understanding the molecular structure is critical for predicting reactivity during waste consolidation.
| Feature | Specification | Disposal Implication |
| Structure | Pyridine ring with -NH2, -Cl, -OH, and -OCF3 substituents.[1][2] | Amphoteric nature (can act as acid or base). |
| Halogen Content | High (Cl + 3F).[3] | MANDATORY: Must enter Halogenated Waste stream to prevent dioxin formation and ensure complete destruction. |
| Physical State | Solid (typically off-white to brown powder).[2] | Dispose of in solid waste containers unless dissolved. |
| Reactivity | Stable, but sensitive to strong oxidizers.[1] | Do not mix with nitric acid or peroxides in waste drums. |
| Combustion Products | HF, HCl, NOx, CO, CO2.[1][4] | Requires incineration with caustic scrubbing (commercial facility). |
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, individual researchers must stabilize the material at the bench level.[1]
A. Solid Waste (Pure Compound or Silica Gel)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[2]
-
Labeling: Affix a hazardous waste label immediately. Explicitly write: "Halogenated Organic Solid - Contains Fluorine/Chlorine."
-
Segregation: Do not mix with metal sharps or biologically active waste (unless the bio-waste is also chemically contaminated).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste drums (e.g., DCM, Chloroform, Ethyl Acetate).[1]
-
pH Check (The Self-Validating Step):
-
Protocol: Dip a pH strip into the waste solution.
-
Requirement: pH should be between 4 and 10.
-
Action: If pH < 4 or > 10, neutralize carefully with dilute Sodium Bicarbonate or dilute HCl before adding to the main carboy to prevent exothermic reactions in the drum.[1]
-
Disposal Workflow & Decision Logic
The following decision tree ensures the compound enters the correct waste stream, minimizing the risk of accidental exposure or regulatory violation.
Figure 1: Logic flow for segregating this compound waste. Note the critical pH validation step for liquid waste.
Detailed Operational Protocol
Step 1: Personal Protective Equipment (PPE)[5]
-
Gloves: Nitrile (Double gloving recommended if handling solutions).
-
Eye Protection: Chemical splash goggles.
-
Respiratory: Work within a certified fume hood. If generating dust, use an N95 or P100 respirator.[1]
Step 2: Waste Accumulation
-
Select Container: Use a dedicated waste container compatible with halogenated organics.
-
Why? The trifluoromethoxy group is stable, but mixing with non-halogenated waste streams (like pure acetone/methanol) can downgrade the recycling potential of the non-halogenated stream and violate EPA dilution rules.[1]
-
-
Labeling:
-
Chemical Name: Write full name: this compound.
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, Compound 10%").
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Step 3: Handover to EHS/Logistics
-
Manifesting: Ensure the waste manifest explicitly lists "Organic Halogens" or "Fluorinated Organics".
-
Destruction Method: Request Incineration .
-
Technical Note: Standard fuel blending is often insufficient for high-fluorine compounds due to HF generation.[2] Confirm your waste vendor utilizes a facility with HF scrubbers.
-
Emergency Procedures
Spill Containment[2]
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Don nitrile gloves, goggles, and lab coat.[1]
-
Absorb:
-
Liquids: Use a universal absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust.
-
Solids: Wet a paper towel with water to dampen the powder (preventing dust) and wipe up carefully.
-
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
Exposure Response[2][3][4][5][6][7]
-
Skin Contact: Wash with soap and water for 15 minutes.[5] The compound is a likely irritant; monitor for redness.
-
Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Seek medical attention if irritation persists.
Regulatory Compliance (US Focus)
-
EPA RCRA: While not specifically listed (P/U list), this waste exhibits characteristics that require management under 40 CFR 261.31 (F-listings for spent solvents if used) or general characteristic waste.[1]
-
Halogen Rule: EPA regulations strictly control the burning of halogenated waste in boilers/industrial furnaces. It must go to a permitted hazardous waste incinerator (HWI).
-
Sewer Ban: 40 CFR 403.5 prohibits discharging pollutants that cause pass-through or interference.[2] Halogenated pyridines are toxic to wastewater bacteria and must never be sewered.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. [Link][1]
-
PubChem. Compound Summary: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Structural Analog).[2] National Library of Medicine. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
